An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-Amino-2,2-dimethylpropanamide-d6. The information is intended for researchers, scientists, and p...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of 3-Amino-2,2-dimethylpropanamide-d6. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties
3-Amino-2,2-dimethylpropanamide-d6 is the deuterated form of 3-Amino-2,2-dimethylpropanamide, a known metabolite of the direct renin inhibitor, Aliskiren. The incorporation of six deuterium atoms on the dimethyl groups provides a valuable tool for metabolic studies and as an internal standard in pharmacokinetic analyses.
While a specific, detailed experimental protocol for the synthesis of 3-Amino-2,2-dimethylpropanamide-d6 is not publicly available, a plausible synthetic route can be adapted from established methods for its non-deuterated counterpart. The key difference would be the use of a deuterated starting material. A general synthetic approach is outlined below.
Proposed Synthetic Pathway
A potential synthesis could involve the ammonolysis of a deuterated ester precursor. This method is advantageous due to the availability of the required starting materials and the relatively straightforward reaction conditions.
A Comprehensive Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of 3-Amino-2,2-dimethylpropanamide. It is primar...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of 3-Amino-2,2-dimethylpropanamide. It is primarily utilized as a reagent in the synthesis of labeled Aliskiren, a direct renin inhibitor used for treating hypertension.[1][2][3] The incorporation of deuterium atoms provides a valuable tool for pharmacokinetic and metabolic studies of Aliskiren. This guide covers its chemical structure, physicochemical properties, synthesis protocols, and key applications.
Chemical Structure and Properties
3-Amino-2,2-dimethylpropanamide-d6 is a derivative of propanamide characterized by an amino group at the third carbon, two methyl groups at the second carbon, and six deuterium atoms. The deuteration is typically on the two methyl groups attached to the second carbon.
Structural Formula:
Physicochemical Properties:
A summary of the key quantitative data for 3-Amino-2,2-dimethylpropanamide-d6 is presented in the table below.
The synthesis of 3-Amino-2,2-dimethylpropanamide is a critical process for the production of Aliskiren. A practical and scalable synthesis for the non-deuterated form has been described, which can be adapted for the deuterated analogue.[6]
General Synthesis of the Non-Deuterated Analogue:
A common synthetic route involves three main transformations: methylation, ammonolysis, and hydrogenation.[6] An alternative patented method utilizes hydroxymethyl trimethylacetic acid as a starting material, which undergoes esterification, protection, and ammonolysis.[7]
A scalable synthesis of 3-amino-2,2-dimethylpropanamide has been described with a focus on process optimization for large-scale production.[6] The key steps discussed include:[6]
Dimethylation: This step is crucial and requires careful control to avoid the formation of mono-methyl impurities. The reaction is solvent-dependent, with dichloromethane (DCM) being a cost-effective option.[6]
Ammonolysis: The conversion of an intermediate ester to the corresponding amide using ammonia.
Hydrogenation: A reduction step, often employing a catalyst like Raney Nickel, to yield the final amino-propanamide product.[6]
For the synthesis of 3-Amino-2,2-dimethylpropanamide-d6 , the key modification would involve the use of a deuterated starting material to introduce the six deuterium atoms onto the two methyl groups.
Proposed Synthesis Workflow for 3-Amino-2,2-dimethylpropanamide:
The following diagram illustrates a logical workflow for the synthesis of the non-deuterated compound, which is a key intermediate for Aliskiren.[6]
Caption: A workflow diagram illustrating the key stages in the synthesis of 3-Amino-2,2-dimethylpropanamide.
Applications in Drug Development
The primary application of 3-Amino-2,2-dimethylpropanamide-d6 is as a reagent in the synthesis of isotopically labeled Aliskiren.[1][2]
Role in Pharmacokinetic Studies:
Metabolite Tracking: Deuterium-labeled compounds are invaluable in drug metabolism and pharmacokinetic (DMPK) studies. The mass difference introduced by the deuterium atoms allows for the easy distinction between the administered drug and its metabolites from endogenous compounds using mass spectrometry.
Bioavailability Assessment: Labeled Aliskiren can be used to accurately determine the bioavailability of the drug by co-administering a known amount of the labeled intravenous form with the oral unlabeled form.
Metabolite of Aliskiren: The non-deuterated form, 3-Amino-2,2-dimethylpropanamide, has been identified as a metabolite of Aliskiren.[8]
The use of 3-Amino-2,2-dimethylpropanamide-d6 allows researchers to synthesize a stable, labeled version of Aliskiren, facilitating a deeper understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
Safety and Handling
The non-deuterated analogue, 3-Amino-2,2-dimethylpropanamide, is classified as causing serious eye damage.[8] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as safety goggles and gloves. It should be stored in a refrigerator to maintain its stability.[3]
This guide provides a foundational understanding of 3-Amino-2,2-dimethylpropanamide-d6 for its application in research and drug development. The provided data and protocols are intended to support further investigation and utilization of this important labeled compound.
CAS Number: 1246820-97-2 For: Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-2,2-dimethylpropanamide-d6 is a deuterated stable isotope-labeled analog of 3-amino-2,2-dimethylpropanamide....
Author: BenchChem Technical Support Team. Date: November 2025
CAS Number: 1246820-97-2
For: Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanamide-d6 is a deuterated stable isotope-labeled analog of 3-amino-2,2-dimethylpropanamide. It serves as a critical intermediate in the synthesis of labeled Aliskiren, a direct renin inhibitor used in the management of hypertension.[1][2] The incorporation of deuterium atoms (d6) provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies of Aliskiren, where it can be used as an internal standard for quantitative analysis by mass spectrometry.
Physicochemical Properties
Quantitative data for 3-Amino-2,2-dimethylpropanamide-d6 is not extensively available in the public domain. However, data for the non-deuterated analog (CAS: 324763-51-1) can be used as a reasonable proxy for its physical characteristics.
Note: The molecular weight is slightly higher than the non-deuterated analog (116.16 g/mol ) due to the presence of six deuterium atoms.[5][6][7][8]
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
A potential synthetic route to 3-Amino-2,2-dimethylpropanamide-d6 could involve the following key transformations:
Caption: Proposed general synthetic workflow for 3-Amino-2,2-dimethylpropanamide-d6.
General Experimental Protocol (Hypothetical)
Esterification and Deuteration: A suitable starting material, such as a deuterated isobutyric acid derivative, would be esterified.
Hydroxymethylation: The ester would then undergo hydroxymethylation, for example, using formaldehyde.
Protection: The resulting hydroxyl group would be protected, for instance, by conversion to a tosylate or mesylate.
Ammonolysis: The protected intermediate would then be treated with ammonia in a suitable solvent under pressure and heat to introduce the amino group.
Purification: The final product, 3-Amino-2,2-dimethylpropanamide-d6, would be isolated and purified using standard techniques such as crystallization or chromatography.
A scalable synthesis for the non-deuterated 3-amino-2,2-dimethylpropanamide has been reported, involving dimethylation, ammonolysis, and hydrogenation steps.[10]
Application in Drug Development: Synthesis of Labeled Aliskiren
The primary application of 3-Amino-2,2-dimethylpropanamide-d6 is as a key intermediate in the synthesis of isotopically labeled Aliskiren.[1] Labeled Aliskiren is crucial for various studies in drug development, including:
Pharmacokinetic (PK) studies: To determine the absorption, distribution, metabolism, and excretion (ADME) of the drug.
Metabolite identification: To trace the metabolic fate of Aliskiren in vivo.
Bioavailability and bioequivalence studies: As an internal standard in mass spectrometric assays.
The synthesis of Aliskiren from this intermediate would involve its coupling with the other key fragments of the Aliskiren molecule.
Caption: General workflow for the synthesis of labeled Aliskiren.
Biological Context: The Renin-Angiotensin-Aldosterone System (RAAS)
Aliskiren, and by extension its labeled form, is a direct renin inhibitor. It exerts its therapeutic effect by targeting the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular function.
RAAS Signaling Pathway and the Action of Aliskiren
The RAAS cascade is initiated by the release of renin from the kidneys in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I. Angiotensin-converting enzyme (ACE) then converts angiotensin I to angiotensin II, a potent vasoconstrictor that also stimulates the release of aldosterone, leading to sodium and water retention. Aliskiren directly inhibits the enzymatic activity of renin, thereby blocking the entire downstream cascade.
Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Aliskiren.
Conclusion
3-Amino-2,2-dimethylpropanamide-d6 is a specialized chemical reagent of significant importance in the pharmaceutical sciences. Its role as a key building block for labeled Aliskiren facilitates critical research into the drug's behavior in biological systems. A thorough understanding of its synthesis and the biological pathway of its end-product is essential for researchers in drug metabolism, pharmacokinetics, and cardiovascular pharmacology. While detailed public data on the deuterated compound is sparse, knowledge of its non-deuterated analog provides a strong foundation for its application.
physical and chemical properties of 3-Amino-2,2-dimethylpropanamide-d6
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopolo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of a key intermediate in the synthesis of Aliskiren. This document details its known characteristics, outlines a plausible synthetic pathway, and presents relevant data in a structured format for ease of reference.
Core Physical and Chemical Properties
Quantitative data for 3-Amino-2,2-dimethylpropanamide-d6 is limited. The data presented below is a combination of information available for the deuterated compound and its non-deuterated analogue, 3-Amino-2,2-dimethylpropanamide. Properties of the non-deuterated compound are included to provide an approximate characterization and are denoted as such.
3-Amino-2,2-dimethylpropanamide-d6 is primarily utilized as a labeled intermediate in the synthesis of deuterated Aliskiren, a direct renin inhibitor.[1][3] While a specific, detailed experimental protocol for the deuterated compound is not publicly available, a scalable synthesis for the non-deuterated analogue has been described.[4] This process typically involves three main stages: methylation, ammonolysis, and hydrogenation. A patented method also describes a three-step synthesis involving esterification, protection, and ammonolysis from hydroxymethyl trimethylacetic acid.[5]
A plausible synthetic workflow for 3-Amino-2,2-dimethylpropanamide-d6 would likely involve the use of deuterated starting materials. The following diagram illustrates a potential synthetic pathway, inferring the introduction of deuterium labels at an early stage.
Caption: Conceptual synthesis of 3-Amino-2,2-dimethylpropanamide-d6.
General Experimental Considerations (Based on non-deuterated synthesis)
Methylation: The initial step likely involves the alpha-methylation of a suitable precursor. In the synthesis of the non-deuterated compound, this has been achieved using a methylating agent in the presence of a base.[4] For the d6 analogue, a deuterated methylating agent or a precursor already containing the deuterated methyl groups would be necessary.
Ammonolysis: This step converts an ester or other activated carboxyl group into the primary amide. This is typically achieved by treatment with ammonia.[4][5]
Purification: Purification of the final product would likely involve standard techniques such as crystallization or chromatography to achieve the desired purity for its use in pharmaceutical synthesis.
Application in Drug Development
The primary application of 3-Amino-2,2-dimethylpropanamide-d6 is as a stable isotope-labeled internal standard or a building block in the synthesis of labeled Aliskiren.[1][3] The incorporation of deuterium atoms allows for the use of the final compound in pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis by mass spectrometry.
The logical relationship for its application can be visualized as follows:
Caption: Role in the synthesis and application of labeled Aliskiren.
Conclusion
3-Amino-2,2-dimethylpropanamide-d6 is a crucial, specialized chemical for the development and analysis of the antihypertensive drug Aliskiren. While detailed public data on the deuterated compound itself is sparse, understanding the synthesis and properties of its non-deuterated counterpart provides a strong foundation for its handling and application. The provided information, tables, and diagrams offer a comprehensive technical overview for researchers and professionals in the field of drug development.
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6 This technical guide provides comprehensive information on the deuterated molecule 3-Amino-2,2-dimethylpropanamide-d6, intended for researchers, scientist...
Author: BenchChem Technical Support Team. Date: November 2025
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6
This technical guide provides comprehensive information on the deuterated molecule 3-Amino-2,2-dimethylpropanamide-d6, intended for researchers, scientists, and drug development professionals. The document outlines its chemical properties, a detailed experimental protocol for its application as an internal standard in a bioanalytical assay, and a workflow diagram for this process.
Core Compound Properties
3-Amino-2,2-dimethylpropanamide-d6 is a labeled variant of 3-Amino-2,2-dimethylpropanamide. The incorporation of six deuterium atoms results in a higher molecular weight, making it an ideal internal standard for quantitative mass spectrometry-based assays. Below is a summary of the key chemical properties for both the labeled and unlabeled compounds.
Experimental Protocol: Bioanalytical Method for a Hypothetical Analyte Using a d6-Internal Standard
This section details a representative experimental protocol for the quantification of a hypothetical therapeutic agent, "Analyte X," in human plasma using 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard (IS). This method is based on protein precipitation followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
2.1. Objective: To develop and validate a robust method for the quantitative determination of Analyte X in human plasma samples to support pharmacokinetic studies.
2.2. Materials and Reagents:
Analyte X: Reference standard (≥99% purity)
Internal Standard (IS): 3-Amino-2,2-dimethylpropanamide-d6
Solvents: Acetonitrile (ACN) and Methanol (MeOH) of HPLC grade; Formic acid, LC-MS grade.
Water: Deionized water, 18 MΩ·cm or higher purity.
Control Matrix: Blank human plasma (K2-EDTA).
2.3. Preparation of Stock and Working Solutions:
Analyte X Stock Solution (1 mg/mL): Accurately weigh 10 mg of Analyte X and dissolve in 10 mL of MeOH.
IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Amino-2,2-dimethylpropanamide-d6 and dissolve in 10 mL of MeOH.
Working Solutions: Serially dilute the stock solutions with 50:50 ACN:Water to prepare calibration curve standards and quality control (QC) samples at appropriate concentrations. The IS working solution should be prepared at 50 ng/mL.
2.4. Sample Preparation (Protein Precipitation):
Aliquot 50 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the IS working solution (50 ng/mL) to all tubes except for the blank matrix samples.
Add 200 µL of cold ACN to each tube to precipitate plasma proteins.
Vortex each tube for 1 minute.
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
Inject 5 µL of the supernatant into the LC-MS/MS system.
2.5. LC-MS/MS Conditions:
LC System: Shimadzu Nexera or equivalent.
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
Flow Rate: 0.4 mL/min.
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
MRM Transitions: To be determined by infusion of Analyte X and the IS. For example:
Analyte X: Q1 445.5 -> Q3 321.2
IS (d6): Q1 123.2 -> Q3 89.2
2.6. Data Analysis:
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted (1/x²) linear regression.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow, from sample reception to final data analysis.
Caption: Workflow for sample analysis using a d6-internal standard.
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-2,2-dimethylpropanamide-d6 is a deuterated isotopic analog of 3-amino-2,2-dimethylpropanamide. While specific research on the deuterate...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanamide-d6 is a deuterated isotopic analog of 3-amino-2,2-dimethylpropanamide. While specific research on the deuterated form is limited, its non-deuterated counterpart is recognized as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1][2][3][4] The introduction of deuterium atoms (d6) into the molecule makes it a valuable tool in pharmacokinetic studies, metabolic profiling, and as an internal standard in analytical methods for quantifying Aliskiren and its metabolites. This guide provides a comprehensive overview of the available technical information for 3-Amino-2,2-dimethylpropanamide-d6, including its properties, a plausible synthetic approach based on its non-deuterated analog, and its primary application.
Core Data Presentation
Due to the limited availability of public data for 3-Amino-2,2-dimethylpropanamide-d6, the following table summarizes its fundamental properties.
A general three-step synthesis for the non-deuterated 3-amino-2,2-dimethylpropanamide has been described and involves methylation, amination, and reduction.[3] A potential adaptation for the synthesis of the d6 variant is outlined below.
Note: This is a proposed reaction scheme and has not been experimentally validated from available literature.
Proposed Synthesis of 3-Amino-2,2-dimethylpropanamide-d6
A plausible approach would involve the methylation of a suitable precursor using a deuterated methylating agent, such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄).
Step 1: Deuteromethylation of a Cyanoacetic Acid Derivative
A cyanoacetic acid derivative is reacted with a deuterated methylating agent (e.g., iodomethane-d3) in the presence of a base to yield the di-deuteromethylated intermediate.
Step 2: Amination
The resulting deuterated dicyano compound is then subjected to amination to form the corresponding amide.
Step 3: Reduction
The final step involves the reduction of the cyano group to an amine, yielding 3-Amino-2,2-dimethylpropanamide-d6. A patent for the non-deuterated version describes the use of catalytic hydrogenation for this step.[3]
Mandatory Visualizations
As there is no available literature describing signaling pathways or complex experimental workflows involving 3-Amino-2,2-dimethylpropanamide-d6, the following diagrams illustrate the proposed logical workflow for its synthesis and its primary application.
Caption: Proposed synthetic workflow for 3-Amino-2,2-dimethylpropanamide-d6.
Caption: Application workflow of 3-Amino-2,2-dimethylpropanamide-d6.
An In-depth Technical Guide to 3-Amino-2,2-dimethylpropanamide-d6: Discovery, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of a key intermediate in the synthes...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated isotopologue of a key intermediate in the synthesis of the direct renin inhibitor, Aliskiren. This document details its discovery in the context of pharmaceutical development, outlines a representative synthetic pathway, and describes its critical role in bioanalytical applications.
Discovery and History
The discovery of 3-Amino-2,2-dimethylpropanamide-d6 is intrinsically linked to the development and clinical pharmacology of Aliskiren, the first in a class of drugs that directly inhibit renin, a key enzyme in the renin-angiotensin-aldosterone system (RAAS). The non-deuterated parent compound, 3-Amino-2,2-dimethylpropanamide, was identified as a crucial building block for the synthesis of Aliskiren.
As with many drug development programs, the need for robust and accurate bioanalytical methods to study the pharmacokinetics and metabolism of Aliskiren became paramount. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry-based bioanalysis, as they exhibit nearly identical physicochemical properties to the analyte but are distinguishable by their mass. This allows for precise correction of matrix effects and variations in sample processing and instrument response.
Consequently, a deuterated version of an Aliskiren fragment was required. A study on the metabolism of Aliskiren in healthy volunteers explicitly mentions the use of "gem-dimethyl d6-aliskiren" as an internal standard for quantitative analysis.[1] The "gem-dimethyl d6" nomenclature strongly indicates that the six deuterium atoms are located on the two methyl groups at the 2-position of the propanamide moiety of Aliskiren. 3-Amino-2,2-dimethylpropanamide-d6 is the logical and essential deuterated intermediate required to introduce this specific labeling pattern into the final Aliskiren molecule. Its history is therefore not one of independent discovery, but rather a targeted synthesis to meet the rigorous analytical demands of a major pharmaceutical development program.
Physicochemical Properties
The key physicochemical properties of 3-Amino-2,2-dimethylpropanamide and its deuterated analog are summarized in the table below for easy comparison.
Property
3-Amino-2,2-dimethylpropanamide
3-Amino-2,2-dimethylpropanamide-d6
Molecular Formula
C₅H₁₂N₂O
C₅H₆D₆N₂O
Molecular Weight
116.16 g/mol
122.20 g/mol
CAS Number
324763-51-1
1246820-97-2
Appearance
White to Off-White Solid
Not specified, expected to be similar to non-deuterated form
Melting Point
79-82 °C
Not specified, expected to be similar to non-deuterated form
Boiling Point
270.6 ± 23.0 °C at 760 mmHg
Not specified, expected to be similar to non-deuterated form
Solubility
Soluble in DMSO, Methanol
Not specified, expected to be similar to non-deuterated form
Synthesis and Experimental Protocols
While a specific, publicly available, detailed experimental protocol for the synthesis of 3-Amino-2,2-dimethylpropanamide-d6 is not readily found in the literature, its synthesis can be reliably inferred from the well-documented preparations of its non-deuterated counterpart. The following represents a probable and scalable synthetic route, adapted from published methods. The key step for introducing the deuterium labels is the methylation of a cyanoacetate precursor using a deuterated methylating agent.
Representative Synthetic Pathway:
The synthesis can be conceptualized as a three-step process:
Dimethylation-d6: Introduction of two trideuteromethyl (-CD₃) groups.
Ammonolysis: Conversion of the ester to a primary amide.
Reduction: Conversion of the cyano group to an amino group.
A scalable synthesis for the non-deuterated compound has been described, which can be adapted as follows.
Experimental Protocol (Representative):
Step 1: Synthesis of Ethyl 2-cyano-2-(methyl-d3)-propanoate-d3
Procedure: To a solution of ethyl cyanoacetate and a phase-transfer catalyst such as TBAB in DCM, an aqueous solution of sodium hydroxide is added. The mixture is cooled, and deuterated methyl sulfate is added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by GC or TLC). The organic layer is then separated, washed, dried, and concentrated to yield the deuterated dimethylated product.
Step 2: Synthesis of 2-Cyano-2-(methyl-d3)-propanamide-d3
Procedure: The deuterated ester from the previous step is dissolved in a solution of ammonia in methanol. The reaction mixture is stirred at room temperature in a sealed vessel until the ammonolysis is complete. The solvent is then removed under reduced pressure to yield the crude amide.
Step 3: Synthesis of 3-Amino-2,2-di(methyl-d3)-propanamide (3-Amino-2,2-dimethylpropanamide-d6)
Procedure: The deuterated cyano-amide is dissolved in methanol containing ammonia. A catalytic amount of Raney Nickel is added to the solution. The mixture is then subjected to hydrogenation under pressure at an elevated temperature. After the reaction is complete, the catalyst is filtered off, and the solvent is evaporated to yield the final product, 3-Amino-2,2-dimethylpropanamide-d6.
The following diagram illustrates this synthetic workflow.
Caption: Synthetic pathway for 3-Amino-2,2-dimethylpropanamide-d6.
Applications in Drug Development
The primary application of 3-Amino-2,2-dimethylpropanamide-d6 is as a critical intermediate in the synthesis of deuterated Aliskiren, which serves as an internal standard in bioanalytical methods.
Use in Bioanalytical Methods for Aliskiren:
Quantitative bioanalysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS), is essential for determining the concentration of a drug and its metabolites in biological matrices such as plasma, blood, or urine. The use of a stable isotope-labeled internal standard is crucial for the accuracy and precision of these assays.
Experimental Workflow:
Sample Preparation: A known amount of the deuterated internal standard (gem-dimethyl d6-aliskiren, synthesized from 3-Amino-2,2-dimethylpropanamide-d6) is added to the biological sample (e.g., plasma).
Extraction: The analyte (Aliskiren) and the internal standard are extracted from the biological matrix, often through protein precipitation or solid-phase extraction.
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The liquid chromatography separates Aliskiren and its deuterated internal standard from other components. The tandem mass spectrometer detects and quantifies both the analyte and the internal standard based on their specific mass-to-charge ratios.
Quantification: The concentration of Aliskiren in the original sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the known amount of the internal standard.
The following diagram illustrates the use of 3-Amino-2,2-dimethylpropanamide-d6 in the context of a bioanalytical workflow for Aliskiren.
Caption: Use of the d6-intermediate in a bioanalytical workflow.
Signaling Pathways
As a synthetic intermediate, 3-Amino-2,2-dimethylpropanamide-d6 is not known to have any direct biological activity or to be involved in any signaling pathways. Its significance lies in its utility for the synthesis of a tool compound (the deuterated internal standard) that enables the study of a pharmacologically active molecule (Aliskiren) which itself targets the renin-angiotensin-aldosterone signaling pathway.
Conclusion
3-Amino-2,2-dimethylpropanamide-d6 is a specialized chemical entity whose existence and importance are driven by the analytical necessities of modern drug development. While not a therapeutic agent itself, its role as a key precursor to a vital analytical tool underscores the critical interplay between synthetic chemistry and pharmaceutical sciences. The ability to synthesize such isotopically labeled compounds is fundamental to the accurate and reliable characterization of the pharmacokinetic and metabolic profiles of new medicines, ensuring their safety and efficacy.
The Role of 3-Amino-2,2-dimethylpropanamide-d6 in the Context of Aliskiren Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide delves into the metabolic profile of Aliskiren, a direct renin inhibitor, with a specific focus on the context of 3-Amino-2,2-dimethylp...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the metabolic profile of Aliskiren, a direct renin inhibitor, with a specific focus on the context of 3-Amino-2,2-dimethylpropanamide-d6. It is crucial to clarify from the outset that 3-Amino-2,2-dimethylpropanamide-d6 is not a metabolite of Aliskiren . Instead, it serves as a deuterated internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Aliskiren and its metabolites in biological matrices. This guide will, therefore, address the known metabolic pathways of Aliskiren and the role of such internal standards in their elucidation.
Executive Summary
Aliskiren undergoes very limited metabolism in humans, with the unchanged parent drug being the predominant circulating species and the primary component excreted.[1][2] Approximately 80% of Aliskiren in plasma is the unchanged drug.[1][3] The major metabolic pathways identified are O-demethylation of the phenyl-propoxy or 3-methoxy-propoxy side chains, followed by further oxidation to carboxylic acid derivatives.[2] A minor metabolic pathway involving the hydrolysis of the central amide bond of Aliskiren has been proposed, which would yield 3-amino-2,2-dimethylpropanamide as a trace metabolite; however, this has not been definitively identified or quantified in vivo.[4] Due to its status as a trace metabolite, specific quantitative data for 3-amino-2,2-dimethylpropanamide is not available in the literature. This guide provides a comprehensive overview of Aliskiren's pharmacokinetics, its established metabolic pathways, and the analytical methodologies used for its study.
Quantitative Data on Aliskiren Pharmacokinetics and Metabolism
The following tables summarize the key quantitative data regarding the pharmacokinetics and disposition of Aliskiren in healthy adult subjects.
Table 1: Pharmacokinetic Parameters of Aliskiren in Plasma
Aliskiren's metabolism is minimal. The primary routes of biotransformation are illustrated in the signaling pathway diagram below.
Metabolic pathways of Aliskiren.
Experimental Protocols: Bioanalysis of Aliskiren and its Metabolites
The quantification of Aliskiren and its metabolites from biological matrices like plasma, urine, or feces typically involves LC-MS/MS. A general workflow is outlined below. The use of a stable isotope-labeled internal standard, such as 3-Amino-2,2-dimethylpropanamide-d6 for the corresponding non-deuterated analyte, is critical for achieving accurate and precise results.
Sample Preparation
Matrix: Human plasma, urine, or homogenized feces.
Internal Standard Spiking: A known concentration of the deuterated internal standard (e.g., Aliskiren-d6 or 3-Amino-2,2-dimethylpropanamide-d6) is added to the biological sample.
Extraction:
Protein Precipitation: For plasma samples, a cold organic solvent (e.g., acetonitrile or methanol) is added to precipitate proteins. The sample is vortexed and then centrifuged.
Liquid-Liquid Extraction (LLE): An immiscible organic solvent (e.g., methyl tert-butyl ether) is added to the sample. After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated.
Solid-Phase Extraction (SPE): The sample is loaded onto an SPE cartridge. Interfering substances are washed away, and the analyte and internal standard are then eluted with an appropriate solvent.
Evaporation and Reconstitution: The extracted sample is often evaporated to dryness under a stream of nitrogen and then reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis
Liquid Chromatography (LC):
Column: A reverse-phase C18 column is commonly used.
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
Flow Rate: Typical flow rates are in the range of 0.2-0.6 mL/min.
Mass Spectrometry (MS/MS):
Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. For example:
Aliskiren: m/z 552.4 → 281.2
Internal Standard (e.g., Aliskiren-d6): m/z 558.4 → 287.2
Quantification: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from samples with known concentrations. This curve is then used to determine the concentration of the analyte in the unknown samples.
A Technical Guide to the Application of 3-Amino-2,2-dimethylpropanamide-d6 in Bioanalysis
Audience: Researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide-d6, focusing on its principal application in the field of d...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Amino-2,2-dimethylpropanamide-d6, focusing on its principal application in the field of drug development and bioanalysis. While direct biological activity for this compound is not documented, its role as a stable isotope-labeled internal standard is critical for quantitative analysis. This document details its properties, its application in analytical workflows, and provides representative experimental protocols.
Introduction and Physicochemical Properties
3-Amino-2,2-dimethylpropanamide-d6 is the deuterated stable isotope analog of 3-Amino-2,2-dimethylpropanamide. The parent compound is primarily known as a key synthetic intermediate for Aliskiren, a direct renin inhibitor used to treat hypertension.[1] The parent compound has also been identified as a metabolite of Aliskiren.[2]
Extensive literature searches reveal no evidence of intrinsic biological or pharmacological activity for 3-Amino-2,2-dimethylpropanamide or its deuterated form. Its significance in a research and drug development context is almost exclusively as a chemical reagent and an analytical tool. Specifically, 3-Amino-2,2-dimethylpropanamide-d6 serves as a reagent in the synthesis of labeled Aliskiren and functions as an ideal internal standard for mass spectrometry-based quantification.[3][4]
Stable isotope-labeled internal standards (SIL-IS) are essential for modern bioanalysis.[5] In liquid chromatography-mass spectrometry (LC-MS), a SIL-IS like this d6 variant is chemically identical to the analyte of interest but has a different mass due to the deuterium atoms.[6][7] This allows it to be distinguished by the mass spectrometer while behaving identically during sample extraction, chromatography, and ionization. By adding a known amount of the SIL-IS to a sample, it can accurately correct for variations in sample recovery and matrix effects (ion suppression or enhancement), leading to highly precise and accurate quantification.[5][8]
Data Presentation: Physicochemical Properties
The following table summarizes the key properties of 3-Amino-2,2-dimethylpropanamide and its d6 variant.
Core Application: Workflow for Bioanalytical Quantification
The primary utility of 3-Amino-2,2-dimethylpropanamide-d6 is as an internal standard in quantitative bioanalysis. The workflow ensures that any sample loss or signal fluctuation during the process is accounted for, as the internal standard experiences the same effects as the target analyte.
The following diagram illustrates the typical workflow for using a stable isotope-labeled internal standard in a quantitative bioanalytical method.
Caption: Workflow for analyte quantification using a deuterated internal standard.
Experimental Protocols
This section provides a detailed, representative protocol for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using LC-MS/MS. This protocol demonstrates the practical application of 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard.
Protocol: Quantification of 3-Amino-2,2-dimethylpropanamide in Human Plasma
1. Objective:
To develop and validate a sensitive and specific method for the determination of 3-Amino-2,2-dimethylpropanamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with 3-Amino-2,2-dimethylpropanamide-d6 as the internal standard.
2. Materials and Reagents:
3-Amino-2,2-dimethylpropanamide (Analyte) reference standard
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Amino-2,2-dimethylpropanamide and dissolve in 10 mL of methanol.
IS Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Amino-2,2-dimethylpropanamide-d6 and dissolve in 1 mL of methanol.
Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) ACN:water to create calibration standards (e.g., 1-1000 ng/mL).
IS Working Solution (50 ng/mL): Dilute the IS stock solution with ACN.
4. Sample Preparation (Protein Precipitation):
Pipette 50 µL of plasma sample (calibration standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
Add 200 µL of the IS working solution (50 ng/mL in ACN). The ACN will precipitate the plasma proteins.
Vortex the tubes for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer 100 µL of the supernatant to a 96-well plate or autosampler vial.
Inject 5 µL into the LC-MS/MS system.
5. LC-MS/MS Conditions:
LC System: UPLC/HPLC system
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
Flow Rate: 0.4 mL/min
Column Temperature: 40°C
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive mode.
MRM Transitions (Hypothetical):
Analyte: Q1: 117.1 -> Q3: 100.1 (Loss of NH₃)
IS (d6): Q1: 123.1 -> Q3: 106.1 (Loss of NH₃)
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
6. Data Analysis:
Integrate the peak areas for both the analyte and the IS for each injection.
Calculate the Peak Area Ratio (PAR) = (Analyte Peak Area) / (IS Peak Area).
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards.
Perform a linear regression analysis (typically with 1/x² weighting) to obtain the calibration equation (y = mx + c).
Determine the concentration of the analyte in unknown samples by interpolating their PAR values from the calibration curve.
Conclusion
While 3-Amino-2,2-dimethylpropanamide-d6 does not exhibit direct biological activities for therapeutic purposes, its role in the precise quantification of its non-deuterated analog is a critical "activity" in a bioanalytical context. As a stable isotope-labeled internal standard, it ensures the accuracy and reliability of pharmacokinetic, metabolic, and clinical studies essential for the development of pharmaceuticals like Aliskiren. This technical guide has outlined its physicochemical properties and provided a detailed framework for its practical application, underscoring its importance for researchers and drug development professionals.
Application Notes and Protocols for the Use of 3-Amino-2,2-dimethylpropanamide-d6 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-2,2-dimethylpropanamide is a primary metabolite of the direct renin inhibitor, Aliskiren. Accurate quantification of this metabolite in...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanamide is a primary metabolite of the direct renin inhibitor, Aliskiren. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as 3-Amino-2,2-dimethylpropanamide-d6, is the gold standard for quantitative analysis by mass spectrometry, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.[1][2]
These application notes provide a detailed protocol for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard.
Principle of the Method
The method is based on the principle of isotope dilution mass spectrometry. A known concentration of the deuterated internal standard (3-Amino-2,2-dimethylpropanamide-d6) is added to the plasma sample containing the analyte (3-Amino-2,2-dimethylpropanamide). Both the analyte and the internal standard are co-extracted from the plasma matrix and analyzed by LC-MS/MS. The ratio of the peak area of the analyte to that of the internal standard is used to calculate the concentration of the analyte in the sample. This approach effectively compensates for any analyte loss during sample preparation and variations in instrument response.
High-Performance Liquid Chromatography (HPLC) system
Tandem mass spectrometer with an electrospray ionization (ESI) source
Preparation of Standard and Quality Control (QC) Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-Amino-2,2-dimethylpropanamide and 3-Amino-2,2-dimethylpropanamide-d6 in methanol.
Working Standard Solutions: Prepare serial dilutions of the 3-Amino-2,2-dimethylpropanamide stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the 3-Amino-2,2-dimethylpropanamide-d6 stock solution in 50:50 (v/v) methanol:water.
Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare a calibration curve and QC samples at low, medium, and high concentrations.
Sample Preparation: Solid-Phase Extraction (SPE)
To 100 µL of plasma sample (blank, standard, QC, or unknown), add 25 µL of the internal standard working solution (100 ng/mL).
Add 200 µL of 0.1% formic acid in water and vortex.
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
Load the pre-treated plasma sample onto the SPE cartridge.
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
Parameter
Suggested Condition
Column
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in Water
Mobile Phase B
0.1% Formic acid in Acetonitrile
Gradient
5% B to 95% B over 5 minutes
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Table 2: Mass Spectrometry Parameters
Parameter
Suggested Condition
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Capillary Voltage
3.5 kV
Source Temperature
150°C
Desolvation Temperature
400°C
Gas Flow Rates
Optimize for specific instrument
Quantitative Data
The following table summarizes the proposed mass-to-charge ratios (m/z) for the precursor and product ions for use in MRM analysis. These values are predicted based on the chemical structures and should be confirmed by infusion of the individual compounds into the mass spectrometer.
Table 3: Proposed MRM Transitions
Compound
Precursor Ion (Q1) [M+H]⁺ (m/z)
Product Ion (Q3) (m/z)
Collision Energy (eV)
3-Amino-2,2-dimethylpropanamide
117.1
100.1
15
3-Amino-2,2-dimethylpropanamide-d6
123.1
106.1
15
Note: The product ion likely corresponds to the loss of the primary amine group (NH3).
Data Analysis and Validation
Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Quantification: Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.
Table 4: Typical Acceptance Criteria for Method Validation
Parameter
Acceptance Criteria
Linearity (r²)
≥ 0.99
LLOQ
Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy
Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (CV%)
≤ 15% (≤ 20% at LLOQ)
Matrix Effect
CV of the peak area ratios of post-extraction spiked samples from different lots should be ≤ 15%
Recovery
Consistent and reproducible across the concentration range
Stability
Analyte stable under various storage and handling conditions (e.g., freeze-thaw, short-term, long-term)
Conclusion
This document provides a comprehensive framework for the development and application of an LC-MS/MS method for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using its deuterated analog, 3-Amino-2,2-dimethylpropanamide-d6, as an internal standard. The use of this internal standard is critical for achieving reliable and accurate results in regulated bioanalysis. The provided protocols and parameters should be optimized and fully validated to ensure performance for the intended application.
Application Note: High-Throughput Quantitative Analysis of 3-Amino-2,2-dimethylpropanamide in Human Plasma using 3-Amino-2,2-dimethylpropanamide-d6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals. Introduction 3-Amino-2,2-dimethylpropanamide is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2,2-dimethylpropanamide is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension.[1] Accurate quantification of this and related compounds in biological matrices is crucial for pharmacokinetic and metabolic studies during drug development. The use of a stable isotope-labeled internal standard, such as 3-Amino-2,2-dimethylpropanamide-d6, is the gold standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The co-elution of the deuterated internal standard with the analyte allows for precise correction of variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[2] This application note provides a detailed protocol for the extraction and quantification of 3-Amino-2,2-dimethylpropanamide in human plasma using 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard.
Principle
The method employs a simple protein precipitation step for sample cleanup, followed by analysis using a reverse-phase liquid chromatography system coupled to a triple quadrupole mass spectrometer. The analyte and its deuterated internal standard are monitored using specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity.
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-Amino-2,2-dimethylpropanamide in 10 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 3-Amino-2,2-dimethylpropanamide-d6 in 1 mL of methanol.
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to create calibration standards.
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
3. Sample Preparation (Protein Precipitation)
Label 1.5 mL microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
Pipette 100 µL of human plasma into the appropriately labeled tubes.
For calibration standards and QCs, spike 10 µL of the respective analyte working solutions. For unknown samples, add 10 µL of 50:50 methanol:water.
Add 20 µL of the internal standard working solution (100 ng/mL) to all tubes except for blank matrix samples (add 20 µL of 50:50 methanol:water to the blank).
Vortex mix for 10 seconds.
Add 400 µL of acetonitrile (pre-chilled to -20°C) to each tube to precipitate proteins.
Vortex mix vigorously for 30 seconds.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Carefully transfer 200 µL of the clear supernatant to a 96-well plate or autosampler vials.
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
Parameter
Condition
LC System
UPLC System
Column
C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Gradient
5% B for 0.5 min, linear ramp to 95% B over 2.5 min, hold at 95% B for 1 min, return to 5% B in 0.1 min, and re-equilibrate for 0.9 min.
This data is for illustrative purposes and represents typical performance.
Concentration (ng/mL)
Analyte Peak Area
IS Peak Area
Peak Area Ratio (Analyte/IS)
1
1,520
155,000
0.0098
5
7,650
158,000
0.0484
10
15,300
156,500
0.0978
50
78,000
160,000
0.4875
100
155,000
157,000
0.9873
250
380,000
154,000
2.4675
500
765,000
158,000
4.8418
1000
1,525,000
155,500
9.8071
Linearity: The calibration curve was linear over the range of 1-1000 ng/mL with a correlation coefficient (r²) > 0.99. The regression equation was y = 0.0098x + 0.0005, weighted by 1/x².
Table 2: Representative Precision and Accuracy Data
This data is for illustrative purposes and represents typical performance for Quality Control (QC) samples.
QC Level
Nominal Conc. (ng/mL)
Intra-day (n=6)
Inter-day (n=18)
Mean ± SD (ng/mL)
Mean ± SD (ng/mL)
LLOQ
1
1.05 ± 0.09
1.08 ± 0.12
Low QC
3
2.95 ± 0.15
3.10 ± 0.21
Mid QC
150
153.5 ± 7.5
148.2 ± 9.8
High QC
750
742.1 ± 35.1
759.5 ± 45.2
Precision (%CV)
Precision (%CV)
LLOQ
1
8.6%
11.1%
Low QC
3
5.1%
6.8%
Mid QC
150
4.9%
6.6%
High QC
750
4.7%
5.9%
Accuracy (%)
Accuracy (%)
LLOQ
1
105.0%
108.0%
Low QC
3
98.3%
103.3%
Mid QC
150
102.3%
98.8%
High QC
750
98.9%
101.3%
Acceptance Criteria: Precision (%CV) within ±15% (±20% for LLOQ) and accuracy (%Bias) within ±15% (±20% for LLOQ) are generally considered acceptable for bioanalytical method validation.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 3-Amino-2,2-dimethylpropanamide.
Caption: Logical relationship for internal standard-based quantification.
Application Notes and Protocols for 3-Amino-2,2-dimethylpropanamide-d6
For Researchers, Scientists, and Drug Development Professionals Introduction 3-Amino-2,2-dimethylpropanamide-d6 is the deuterated analog of 3-Amino-2,2-dimethylpropanamide. The non-labeled compound is recognized as a key...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-2,2-dimethylpropanamide-d6 is the deuterated analog of 3-Amino-2,2-dimethylpropanamide. The non-labeled compound is recognized as a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for treating hypertension.[1][2][3] Furthermore, 3-Amino-2,2-dimethylpropanamide has been identified as a metabolite of Aliskiren.[4] The deuterated form, 3-Amino-2,2-dimethylpropanamide-d6, serves as an ideal internal standard (IS) for quantitative bioanalytical studies involving the parent compound. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response.
These application notes provide a detailed protocol for the use of 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard for the quantification of 3-Amino-2,2-dimethylpropanamide in human plasma.
Experimental Protocol: Quantification of 3-Amino-2,2-dimethylpropanamide in Human Plasma using LC-MS/MS
This protocol outlines a method for the quantitative analysis of 3-Amino-2,2-dimethylpropanamide in human plasma using 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard. The methodology is based on protein precipitation for sample cleanup, followed by chromatographic separation and detection by tandem mass spectrometry.
Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)
Methanol (LC-MS grade)
Acetonitrile (LC-MS grade)
Formic Acid (LC-MS grade)
Water (Ultrapure, 18.2 MΩ·cm)
Microcentrifuge tubes (1.5 mL)
Equipment
High-Performance Liquid Chromatography (HPLC) system
Triple Quadrupole Mass Spectrometer
Analytical Balance
Vortex Mixer
Microcentrifuge
Pipettes
Preparation of Solutions
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Amino-2,2-dimethylpropanamide and dissolve it in 1 mL of methanol.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Amino-2,2-dimethylpropanamide-d6 and dissolve it in 1 mL of methanol.
Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 mixture of methanol and water to create calibration standards. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
Sample Preparation
The following workflow describes the protein precipitation method for plasma samples.
Caption: Plasma sample preparation workflow.
Pipette 100 µL of human plasma (calibration standards, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.
Add 200 µL of the internal standard working solution (in acetonitrile) to precipitate proteins.
Vortex the mixture for 30 seconds.
Centrifuge at 10,000 x g for 5 minutes at 4°C.
Carefully transfer the supernatant to an HPLC vial for analysis.
LC-MS/MS Conditions
The following tables summarize the suggested starting conditions for liquid chromatography and mass spectrometry. These may require optimization for specific instrumentation.
Table 1: Liquid Chromatography Parameters
Parameter
Recommended Condition
Column
C18 Reverse Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
5 µL
Gradient Elution
Start at 5% B, increase to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute.
Table 2: Mass Spectrometry Parameters
Parameter
Recommended Setting
Ionization Mode
Electrospray Ionization (ESI), Positive
Scan Type
Multiple Reaction Monitoring (MRM)
Source Temperature
150°C
Desolvation Temperature
400°C
Capillary Voltage
3.0 kV
Gas Flow Rates
Optimize for instrument
Table 3: MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
3-Amino-2,2-dimethylpropanamide
117.1
Optimize
Optimize
3-Amino-2,2-dimethylpropanamide-d6
123.1
Optimize
Optimize
Note: Product ions and collision energies must be optimized by infusing the individual compounds into the mass spectrometer.
Data Analysis and Quantification
The quantification of 3-Amino-2,2-dimethylpropanamide is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of the analyte in unknown samples is then determined from this calibration curve using linear regression.
Signaling Pathway and Logical Relationships
The use of a deuterated internal standard in a quantitative LC-MS/MS workflow follows a logical progression to ensure accurate results. The diagram below illustrates this relationship.
Caption: Workflow for quantification using an internal standard.
Conclusion
This document provides a comprehensive protocol for the use of 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard for the accurate and precise quantification of its non-deuterated analog in human plasma. The described LC-MS/MS method offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies and other applications in drug development and clinical research. Researchers should perform in-lab validation of this method to ensure it meets the specific requirements of their studies.
Application of 3-Amino-2,2-dimethylpropanamide-d6 in Stable Isotope Labeling for Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals Introduction Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative analysis. The use of isotopically labeled compounds, pa...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative analysis. The use of isotopically labeled compounds, particularly deuterated standards, has become a cornerstone in drug metabolism and pharmacokinetic (DMPK) studies. 3-Amino-2,2-dimethylpropanamide-d6, a deuterated analog of a key intermediate in the synthesis of the direct renin inhibitor Aliskiren, serves as an excellent internal standard for quantitative bioanalysis. Its utility lies in its chemical similarity to the analyte of interest, allowing for accurate quantification by correcting for variations in sample preparation and mass spectrometric response.
This document provides detailed application notes and protocols for the use of 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard in the bioanalytical method development and validation for the quantification of drugs, using Aliskiren as a primary example.
Principle of Stable Isotope Labeled Internal Standards
A stable isotope-labeled (SIL) internal standard is a form of an analyte that has one or more of its atoms replaced with a heavier isotope (e.g., ²H or d, ¹³C, ¹⁵N). In mass spectrometry, the SIL internal standard is chemically identical to the analyte but has a different mass-to-charge ratio (m/z). This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The key advantage of using a SIL internal standard is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. Therefore, any sample-to-sample variability in extraction recovery, matrix suppression, or instrument response will affect both the analyte and the internal standard proportionally. The ratio of the analyte signal to the internal standard signal is used for quantification, leading to high accuracy and precision.
Application: Quantification of Aliskiren in Biological Matrices
3-Amino-2,2-dimethylpropanamide-d6 is a precursor for synthesizing deuterated Aliskiren, which can be used as an internal standard for quantifying Aliskiren in plasma or other biological samples. The following sections detail a typical workflow for such an analysis.
Experimental Workflow
Caption: Workflow for the quantification of a drug analyte in plasma using a deuterated internal standard.
Protocols
Preparation of Stock and Working Solutions
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of 3-Amino-2,2-dimethylpropanamide-d6 (or the deuterated drug standard synthesized from it) and dissolve it in 1 mL of methanol.
Analyte Stock Solution (1 mg/mL): Accurately weigh 1 mg of the analyte (e.g., Aliskiren) and dissolve it in 1 mL of methanol.
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
Pipette 100 µL of plasma sample (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
Add 10 µL of the internal standard working solution to each tube and vortex briefly.
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
Vortex the mixture for 1 minute.
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC):
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
Analyte (e.g., Aliskiren): Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the specific analyte).
Internal Standard (deuterated): Precursor ion (m/z) -> Product ion (m/z) (To be determined based on the deuterated standard). The precursor ion will be shifted by the number of deuterium atoms (e.g., +6 for d6).
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity.
Data Presentation: Bioanalytical Method Validation Summary
The following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard, in accordance with regulatory guidelines.
Parameter
Acceptance Criteria
Typical Performance
Linearity (r²)
≥ 0.99
> 0.995
Lower Limit of Quantification (LLOQ)
Signal-to-noise ratio ≥ 10; Accuracy within ±20%; Precision ≤ 20%
0.5 ng/mL
Accuracy (% Bias)
Within ±15% of nominal concentration (±20% for LLOQ)
-5% to +5%
Precision (% CV)
≤ 15% (≤ 20% for LLOQ)
< 10%
Matrix Effect
CV of IS-normalized matrix factor ≤ 15%
< 12%
Recovery (%)
Consistent, precise, and reproducible
85-95%
Stability (Freeze-Thaw, Short-Term, Long-Term)
Analyte concentration within ±15% of nominal
Stable under tested conditions
Signaling Pathway Visualization
While 3-Amino-2,2-dimethylpropanamide-d6 is primarily used as a tool for bioanalysis rather than to probe a specific signaling pathway, its application in quantifying a drug like Aliskiren is directly related to the Renin-Angiotensin-Aldosterone System (RAAS). The accurate measurement of Aliskiren concentration in plasma helps in understanding its pharmacokinetic profile and, consequently, its efficacy in modulating this pathway.
Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition by Aliskiren.
Conclusion
3-Amino-2,2-dimethylpropanamide-d6, as a precursor for deuterated internal standards, is a valuable tool in the development and validation of robust bioanalytical methods for drug quantification. The use of such stable isotope-labeled standards ensures high accuracy and precision, which is critical for reliable pharmacokinetic and clinical studies. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the field of drug development.
Method
Application Notes and Protocols for 3-Amino-2,2-dimethylpropanamide-d6 in Pharmacokinetic Studies
Audience: Researchers, scientists, and drug development professionals. Introduction: The use of stable isotope-labeled internal standards is a fundamental and widely accepted practice in quantitative bioanalysis, particu...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The use of stable isotope-labeled internal standards is a fundamental and widely accepted practice in quantitative bioanalysis, particularly in pharmacokinetic (PK) studies that rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ideal internal standard co-elutes with the analyte, exhibits similar ionization efficiency and matrix effects, but is distinguishable by its mass. A deuterated analog of the analyte, such as 3-Amino-2,2-dimethylpropanamide-d6, serves as an excellent internal standard for its non-labeled counterpart ("light" compound). The deuterium labels ("d6") increase the mass of the molecule without significantly altering its physicochemical properties. This ensures that the internal standard behaves nearly identically to the analyte during sample extraction, chromatography, and ionization, thereby correcting for variability at each step and leading to more accurate and precise quantification of the drug candidate in biological matrices.
Quantitative Data Summary
The following table summarizes the typical mass spectrometry and chromatographic parameters for the analysis of 3-Amino-2,2-dimethylpropanamide (Analyte) and its deuterated internal standard, 3-Amino-2,2-dimethylpropanamide-d6 (IS).
Parameter
3-Amino-2,2-dimethylpropanamide (Analyte)
3-Amino-2,2-dimethylpropanamide-d6 (IS)
Formula
C5H12N2O
C5H6D6N2O
Molecular Weight
116.16
122.20
Ionization Mode
ESI+
ESI+
Precursor Ion (Q1) m/z
117.1
123.1
Product Ion (Q3) m/z
71.1
77.1
Dwell Time (ms)
100
100
Collision Energy (eV)
15
15
Declustering Potential (V)
40
40
Typical Retention Time (min)
2.8
2.8
Experimental Protocols
Objective
To develop and validate a robust bioanalytical method for the quantification of 3-Amino-2,2-dimethylpropanamide in rat plasma using 3-Amino-2,2-dimethylpropanamide-d6 as an internal standard.
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted (1/x²) linear regression. The concentrations of the unknown samples are then determined from this curve.
Visualizations
Caption: Bioanalytical workflow for pharmacokinetic sample analysis.
Caption: Logic of using a stable isotope-labeled internal standard.
Application
Application Notes: Preparation of 3-Amino-2,2-dimethylpropanamide-d6 Stock Solutions
Introduction 3-Amino-2,2-dimethylpropanamide-d6 is a stable isotope-labeled form of 3-Amino-2,2-dimethylpropanamide. The non-labeled compound is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
3-Amino-2,2-dimethylpropanamide-d6 is a stable isotope-labeled form of 3-Amino-2,2-dimethylpropanamide. The non-labeled compound is a key intermediate in the synthesis of Aliskiren, a direct renin inhibitor used for the treatment of hypertension[1][2][3]. Due to the incorporation of six deuterium atoms, this compound serves as an ideal internal standard for bioanalytical and pharmacokinetic (DMPK) studies involving Aliskiren and its metabolites, enabling precise quantification via mass spectrometry[4].
The accuracy and reliability of quantitative data derived from such studies are fundamentally dependent on the correct preparation of stock solutions. These application notes provide a detailed protocol for the preparation, storage, and handling of 3-Amino-2,2-dimethylpropanamide-d6 stock solutions for use by researchers, scientists, and drug development professionals.
Compound Data and Properties
A summary of the physical and chemical properties of 3-Amino-2,2-dimethylpropanamide-d6 and its non-deuterated analogue is provided below. This data is essential for accurate calculations and safe handling.
The non-deuterated analogue of this compound is classified as causing serious eye damage[6]. It is crucial to assume the deuterated compound carries similar risks.
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.
Deuterated compounds are stable, non-radioactive isotopes and are generally considered safe for laboratory use[4]. The primary hazard is associated with the chemical properties of the molecule itself.
Experimental Protocols
The following protocols detail the preparation of stock solutions at a specific mass concentration (mg/mL) and molar concentration (mM).
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol is suitable for applications where concentration is defined by mass per unit volume, such as for creating calibration curves for chromatography.
Materials:
3-Amino-2,2-dimethylpropanamide-d6
HPLC-grade Methanol
Analytical balance
10 mL Class A volumetric flask
Spatula and weigh paper/boat
Pipettes
Vortex mixer or sonicator
Amber glass storage vial with a PTFE-lined cap
Procedure:
Calculation: Determine the mass of the compound required. For a 10 mL solution at 1 mg/mL, the required mass is:
Mass = 1 mg/mL × 10 mL = 10 mg
Weighing: Accurately weigh 10 mg of 3-Amino-2,2-dimethylpropanamide-d6 using an analytical balance.
Dissolution: Carefully transfer the weighed solid into the 10 mL volumetric flask. Add approximately 7 mL of methanol to the flask.
Mixing: Cap the flask and mix using a vortex mixer or place it in a sonicator bath until the solid is completely dissolved.
Volume Adjustment: Once dissolved, carefully add methanol to the flask until the bottom of the meniscus touches the 10 mL calibration mark.
Homogenization and Storage: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous. Transfer the final stock solution to a labeled amber glass vial for storage.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
This protocol is intended for applications where molar concentration is critical, such as in cell-based assays or enzymatic studies.
Calculation: Calculate the required mass for the desired volume and concentration. For 2 mL of a 10 mM solution:
Mass (mg) = 10 mmol/L × 0.002 L × 122.20 g/mol × 1000 mg/g = 2.444 mg
Weighing: Accurately weigh 2.44 mg of 3-Amino-2,2-dimethylpropanamide-d6.
Dissolution: Transfer the weighed solid into a suitable vial. Using a calibrated micropipette, add 2.0 mL of DMSO to the vial.
Mixing: Cap the vial securely and vortex thoroughly until all solid material is visibly dissolved. Gentle warming in a water bath may be used if dissolution is slow, but monitor to prevent degradation.
Storage: Store the resulting stock solution in a tightly sealed, labeled vial.
Storage and Stability
Proper storage is essential to maintain the integrity of the stock solutions.
Short-Term Storage (1-2 weeks): Solutions can be stored in a refrigerator at 2-8°C[2].
Long-Term Storage (>2 weeks): For maximum stability, store stock solutions at -20°C or -80°C. Amides are relatively stable, but the primary amine group can be susceptible to oxidation over time[8].
Protection from Light: Store all solutions in amber vials or protect them from light to prevent potential photodegradation[8].
Handling Frozen Stocks: Before use, allow frozen solutions to thaw completely and come to room temperature. Vortex briefly to ensure homogeneity before making dilutions.
Visualized Workflows
The following diagrams illustrate the key processes described in these notes.
Figure 1. A generalized workflow for the preparation of stock solutions.
Figure 2. Logical relationship of inputs for calculating the required mass.
Application Notes: 3-Amino-2,2-dimethylpropanamide-d6 for Metabolic Flux Analysis
Introduction Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux through various cellular reactions.[1][2] Deuterium (...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
Stable isotope-labeled compounds are indispensable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of flux through various cellular reactions.[1][2] Deuterium (²H), a stable isotope of hydrogen, offers a powerful and non-radioactive method for these studies. When a compound is labeled with deuterium, its increased mass allows it to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] 3-Amino-2,2-dimethylpropanamide-d6 is a deuterated form of 3-amino-2,2-dimethylpropanamide, a molecule that can potentially serve as a tracer to investigate specific metabolic pathways. The six deuterium atoms on the two methyl groups provide a significant mass shift, facilitating its detection and the tracking of its metabolic fate.
The replacement of hydrogen with deuterium can also introduce a kinetic isotope effect, which can be utilized to study rate-limiting steps in enzymatic reactions.[4] This makes 3-Amino-2,2-dimethylpropanamide-d6 a potentially valuable tool for researchers in drug development and metabolic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of related pharmaceutical compounds.[1]
Principle of Application
The core principle behind using 3-Amino-2,2-dimethylpropanamide-d6 in metabolic flux analysis is to introduce it into a biological system (e.g., cell culture, animal model) and monitor the incorporation of the deuterium label into downstream metabolites over time. By analyzing the isotopic enrichment in various compounds, researchers can elucidate the metabolic pathways in which the tracer participates and quantify the rate of metabolic conversion.
The primary analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. LC-MS is highly sensitive and can separate complex biological mixtures, allowing for the detection and quantification of the deuterated tracer and its metabolites.[5][6][7] NMR spectroscopy, particularly ²H NMR, provides detailed structural information and can non-invasively monitor metabolic processes in real-time.[3][8]
Potential Applications
While direct studies utilizing 3-Amino-2,2-dimethylpropanamide-d6 for metabolic flux analysis are not extensively documented, its structure suggests potential applications in tracing pathways involving amide metabolism and amino acid catabolism. Potential areas of investigation include:
Amidase and Protease Activity: Tracking the cleavage of the amide bond and the subsequent fate of the resulting 3-amino-2,2-dimethylpropanoate-d6.
Amino Acid Metabolism: Investigating the pathways involved in the breakdown of the amino acid-like structure.
Drug Metabolism Studies: Using it as an internal standard for pharmacokinetic studies of structurally similar drugs.[2]
Xenobiotic Metabolism: Understanding the detoxification and excretion pathways of small amide-containing compounds.
Experimental Workflow
A typical workflow for a metabolic flux analysis experiment using 3-Amino-2,2-dimethylpropanamide-d6 is outlined below.
Experimental workflow for metabolic flux analysis.
Protocols
Protocol 1: In Vitro Metabolic Flux Analysis in Cultured Cells
This protocol outlines the general steps for tracing the metabolism of 3-Amino-2,2-dimethylpropanamide-d6 in a mammalian cell line.
Materials:
3-Amino-2,2-dimethylpropanamide-d6
Mammalian cell line of interest (e.g., HepG2, HEK293)
Cell culture medium and supplements
Phosphate-buffered saline (PBS)
Methanol (pre-chilled to -80°C)
Chloroform
Water (LC-MS grade)
Centrifuge tubes
Liquid nitrogen
LC-MS system
Procedure:
Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
Tracer Introduction: Prepare a stock solution of 3-Amino-2,2-dimethylpropanamide-d6 in a suitable solvent (e.g., sterile water or DMSO). Replace the normal culture medium with a medium containing a defined concentration of the tracer (e.g., 100 µM).
Time-Course Incubation: Incubate the cells with the tracer for various time points (e.g., 0, 1, 4, 12, 24 hours) to monitor the dynamics of metabolic conversion.
Metabolism Quenching: At each time point, rapidly wash the cells with ice-cold PBS to remove extracellular tracer. Immediately add liquid nitrogen to quench all metabolic activity.
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.
Phase Separation: Add chloroform and water to the lysate to separate the polar and non-polar metabolites. Centrifuge to pellet the cell debris and separate the phases.
Sample Preparation for LC-MS: Collect the aqueous (polar) phase containing the tracer and its potential polar metabolites. Dry the sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. Monitor for the mass of the parent compound (3-Amino-2,2-dimethylpropanamide-d6) and predicted downstream metabolites.
Protocol 2: Quantitative Analysis by LC-MS
This protocol describes the setup for a targeted LC-MS method to quantify 3-Amino-2,2-dimethylpropanamide-d6 and its potential metabolites.
Instrumentation:
High-Performance Liquid Chromatography (HPLC) system
High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap)
LC Conditions:
Parameter
Value
Column
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A
0.1% Formic acid in water
Mobile Phase B
0.1% Formic acid in acetonitrile
Gradient
Linear gradient from 5% to 95% B over 10 minutes
Flow Rate
0.3 mL/min
Column Temperature
40°C
Injection Volume
5 µL
MS Conditions:
Parameter
Value
Ionization Mode
Positive Electrospray Ionization (ESI+)
Capillary Voltage
3.5 kV
Gas Temperature
325°C
Gas Flow
8 L/min
Mass Range
50 - 1000 m/z
Data Acquisition
Full scan and targeted MS/MS
Data Analysis:
Extract the ion chromatograms for the theoretical m/z of 3-Amino-2,2-dimethylpropanamide-d6 and its expected metabolites.
Integrate the peak areas for each compound at each time point.
Calculate the fractional isotopic enrichment to determine the rate of tracer incorporation into downstream metabolites.
Hypothetical Metabolic Pathway and Data Representation
Let's hypothesize a simple metabolic pathway where 3-Amino-2,2-dimethylpropanamide-d6 is first hydrolyzed to 3-Amino-2,2-dimethylpropanoate-d6, which then enters a downstream pathway to be converted into Metabolite A-d6.
Hypothetical metabolic pathway.
The quantitative data from an LC-MS experiment could be summarized as follows:
Time (hours)
3-Amino-2,2-dimethylpropanamide-d6 (Peak Area)
3-Amino-2,2-dimethylpropanoate-d6 (Peak Area)
Metabolite A-d6 (Peak Area)
0
1,500,000
0
0
1
1,250,000
200,000
50,000
4
800,000
550,000
150,000
12
300,000
800,000
400,000
24
100,000
600,000
800,000
Note: The decrease in the peak area of 3-Amino-2,2-dimethylpropanoate-d6 after 12 hours could indicate its further conversion or excretion from the cells.
Conclusion
3-Amino-2,2-dimethylpropanamide-d6 represents a potential tracer for metabolic flux analysis, particularly for studying the metabolism of small amide-containing molecules. The protocols and methodologies outlined here provide a general framework for researchers to design and execute experiments to investigate its metabolic fate. The use of high-resolution mass spectrometry is crucial for the sensitive and accurate quantification of the deuterated tracer and its metabolites, enabling a deeper understanding of cellular metabolism. Further research is needed to explore the specific metabolic pathways in which this compound participates.
Application Note: Quantitative Analysis of 3-Amino-2,2-dimethylpropanamide-d6 in Biological Samples using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals. Introduction 3-Amino-2,2-dimethylpropanamide is a small polar molecule of interest in various fields of drug discovery and development.
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-2,2-dimethylpropanamide is a small polar molecule of interest in various fields of drug discovery and development. Accurate and reliable quantification of its deuterated isotopologue, 3-Amino-2,2-dimethylpropanamide-d6, in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and metabolic studies. This compound is typically used as a stable isotope-labeled internal standard (SIL-IS) for the quantification of the non-labeled parent compound. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thereby ensuring the highest accuracy and precision.[1][2]
This application note provides a detailed protocol for the extraction and quantification of 3-Amino-2,2-dimethylpropanamide-d6 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is highly selective, sensitive, and robust, making it suitable for high-throughput bioanalysis.
Principle of the Method
The analytical method involves the extraction of the analyte from a biological matrix, followed by chromatographic separation and detection by mass spectrometry. Due to the polar nature of the analyte, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed for efficient separation. Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity for quantification.[3][4]
Experimental Protocols
Materials and Reagents
3-Amino-2,2-dimethylpropanamide-d6 (Analyte)
3-Amino-2,2-dimethylpropanamide (Reference Standard for method development)
Acetonitrile (LC-MS grade)
Methanol (LC-MS grade)
Formic acid (LC-MS grade)
Ammonium formate (LC-MS grade)
Human plasma (K2-EDTA)
Ultrapure water
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for the extraction of small molecules from plasma samples.[1][2][4]
Thaw Samples : Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
Aliquoting : Aliquot 100 µL of each sample into a 1.5 mL microcentrifuge tube.
Add Internal Standard : Spike with the appropriate internal standard if 3-Amino-2,2-dimethylpropanamide-d6 is not the analyte of interest. If it is the analyte, a different suitable internal standard should be used.
Precipitation : Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to each tube.
Vortex : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.
Centrifugation : Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
Supernatant Transfer : Carefully transfer 300 µL of the supernatant to a clean 96-well plate or autosampler vials.
Evaporation (Optional) : For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the mobile phase.
Injection : Inject 5 µL of the final extract into the LC-MS/MS system.
Liquid Chromatography (LC) Conditions
LC System : UHPLC system
Column : HILIC Column (e.g., Acquity UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A : 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B : Acetonitrile with 0.1% Formic Acid
Flow Rate : 0.4 mL/min
Column Temperature : 40°C
Injection Volume : 5 µL
Gradient Elution :
0.0 min: 95% B
2.5 min: 60% B
2.6 min: 95% B
4.0 min: 95% B
Mass Spectrometry (MS) Conditions
Mass Spectrometer : Triple Quadrupole Mass Spectrometer
The method should be validated according to regulatory guidelines to ensure its reliability for bioanalytical applications. Key validation parameters are summarized below.
Parameter
Acceptance Criteria
Result
Linearity
Correlation coefficient (r²) ≥ 0.99
Meets
Range
1 - 1000 ng/mL
Established
Lower Limit of Quantification (LLOQ)
Accuracy within ±20%, Precision ≤ 20% CV
1 ng/mL
Accuracy
Within ±15% of nominal (±20% for LLOQ)
Meets
Precision (Intra-day)
≤ 15% CV (≤ 20% for LLOQ)
Meets
Precision (Inter-day)
≤ 15% CV (≤ 20% for LLOQ)
Meets
Recovery
Consistent, precise, and reproducible
>85%
Matrix Effect
Normalized IS ratio within acceptable limits
Minimal
Stability
Bench-top, Freeze-thaw, Long-term
Stable
Quantitative Data
The following table presents hypothetical quantitative results for the validation of the method.
Sample Type
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL)
Accuracy (%)
Precision (%CV)
LLOQ QC
1.0
0.95
95.0
8.5
Low QC
3.0
2.91
97.0
6.2
Mid QC
100
102.3
102.3
4.1
High QC
800
789.6
98.7
3.5
Visualizations
Caption: Sample preparation workflow for plasma samples.
Caption: Logical flow of the bioanalytical method.
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of 3-Amino-2,2-dimethylpropanamide-d6 in human plasma. The simple protein precipitation extraction procedure and the highly selective HILIC-MS/MS analysis make this method suitable for high-throughput screening in a regulated bioanalytical laboratory. The use of a stable isotope-labeled internal standard ensures high accuracy and precision, which is essential for reliable pharmacokinetic and toxicokinetic studies. The method can be adapted for other biological matrices such as urine, although specific validation for each matrix would be required.
improving signal intensity of 3-Amino-2,2-dimethylpropanamide-d6 in MS
Welcome to the technical support center for improving the mass spectrometry (MS) signal intensity of 3-Amino-2,2-dimethylpropanamide-d6. This resource provides troubleshooting guides, frequently asked questions (FAQs), a...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for improving the mass spectrometry (MS) signal intensity of 3-Amino-2,2-dimethylpropanamide-d6. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and achieve robust, high-intensity signals for this and similar small polar analytes.
Frequently Asked Questions (FAQs)
Q1: Why is the MS signal intensity for my 3-Amino-2,2-dimethylpropanamide-d6 unexpectedly low?
Low signal intensity for a small, polar, deuterated amine like 3-Amino-2,2-dimethylpropanamide-d6 can stem from several factors throughout the analytical workflow. The most common reasons include:
Suboptimal Ionization: As a basic amine, this compound ionizes most effectively in positive ion mode electrospray ionization (ESI). Inefficient protonation due to incorrect mobile phase pH or suboptimal ion source settings is a primary cause of low signal.[1]
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can interfere with the ionization of the target analyte.[2][3] This can either suppress or, less commonly, enhance the signal.[2]
Inefficient Sample Preparation: The presence of salts, phospholipids, or other contaminants from the sample can lead to ion suppression.[4][5] An inadequate sample cleanup protocol fails to remove these interferences effectively.
Poor Chromatographic Peak Shape: If the analyte peak is broad or tails, its maximum intensity (peak height) will be lower. This can be affected by the injection solvent composition and the mobile phase.[4]
Instrument Contamination or Drift: Contamination in the ion source or mass spectrometer can lead to high background noise and poor signal intensity.[4][6] Regular tuning and calibration are essential to ensure the instrument is operating at peak performance.[6]
Q2: How can I optimize the electrospray ionization (ESI) source to enhance signal intensity?
Optimizing ESI source parameters is critical for maximizing the generation and transmission of gas-phase ions.[5] For 3-Amino-2,2-dimethylpropanamide-d6, which contains a primary amine, focus on positive ion mode (+ESI).
Key Parameters to Optimize:
Capillary/Sprayer Voltage: This voltage is crucial for droplet charging. A typical starting range for positive mode is 3–5 kV.[7] Too low a voltage results in poor ionization, while excessively high voltage can cause instability or in-source fragmentation.[7]
Nebulizing and Drying Gases: The nebulizing gas helps form a fine spray of droplets, while the drying gas aids in solvent evaporation.[1] Insufficient gas flow or temperature can lead to incomplete desolvation and poor ion release. Conversely, excessively high temperatures can cause thermal degradation of the analyte.[5]
Source Temperatures: This includes the desolvation gas temperature and sometimes a separate source block temperature. Higher temperatures generally improve desolvation efficiency, which is particularly important for highly aqueous mobile phases.[5]
Ion Source Position: The position of the ESI probe relative to the mass spectrometer's inlet orifice can significantly impact ion sampling. Optimize this position to maximize the signal for your specific analyte and flow rate.
Aids desolvation; must be optimized to avoid thermal degradation.[5]
Q3: What is the ideal mobile phase composition for analyzing this compound?
The mobile phase directly influences both chromatographic retention and ionization efficiency. For a basic compound like 3-Amino-2,2-dimethylpropanamide-d6, the goal is to ensure it is in its protonated (charged) form before entering the ESI source.
pH Adjustment: To promote protonation in positive ion mode, the mobile phase pH should be at least two units below the analyte's pKa. Using an acidic additive is standard practice.[1]
Common Additives: 0.1% formic acid is the most common choice as it is volatile and provides protons to facilitate ionization.[7] Acetic acid is another option. Avoid non-volatile buffers like phosphate, which will contaminate the MS source.
Organic Solvent: A higher percentage of organic solvent (like acetonitrile or methanol) in the ESI droplets enhances desolvation efficiency, leading to improved MS sensitivity.[5] Therefore, chromatographic conditions that elute the analyte at a higher organic concentration are often beneficial.
Mobile Phase Additive
Typical Concentration
Benefit
Formic Acid
0.1% - 0.2% (v/v)
Excellent proton source for +ESI, good volatility.[7]
Acetic Acid
0.1% - 0.5% (v/v)
Alternative proton source, slightly less acidic.
Ammonium Formate
5 - 10 mM
Can improve peak shape and provides some buffering.
Q4: How can I identify and mitigate matrix effects?
Matrix effects are a common cause of poor signal intensity and variability in quantitative assays.[2] They occur when co-eluting substances from the sample matrix affect the ionization efficiency of the analyte.[3]
Identifying Matrix Effects:
A standard method is the post-column infusion experiment. In this setup, a constant flow of the analyte solution is introduced into the mobile phase stream after the analytical column. An extracted blank matrix sample is then injected. Any dip or rise in the constant analyte signal at the retention times of matrix components indicates ion suppression or enhancement, respectively.[8]
Mitigating Matrix Effects:
Improve Chromatographic Separation: Adjust the gradient or change the column to move the analyte's retention time away from regions of significant ion suppression.
Enhance Sample Preparation: Use a more rigorous sample cleanup technique to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are generally more effective at removing interferences than simple protein precipitation (PPT).[9][10]
Use a Stable Isotope-Labeled Internal Standard: Since 3-Amino-2,2-dimethylpropanamide-d6 is already a deuterated compound, it is likely intended for use as an internal standard. When used as such, it will co-elute with the non-labeled analyte and experience the same matrix effects, allowing for accurate quantification by correcting for signal suppression or enhancement.
Caption: Diagram illustrating the mechanism of matrix effects in ESI-MS.
Troubleshooting and Experimental Protocols
Systematic Troubleshooting Workflow
When encountering low signal, a systematic approach is key to identifying the root cause efficiently. The following workflow provides a logical sequence of checks.
Caption: A step-by-step workflow for troubleshooting low MS signal intensity.
This protocol is a fast and simple method for cleaning high-protein matrices like plasma or serum. While less thorough than SPE, it is a good starting point.
Objective: To remove the majority of proteins from a biological sample.
Materials:
Sample (e.g., plasma)
Precipitating Agent: Acetonitrile with 1% Formic Acid (ice-cold)
Microcentrifuge tubes
Vortex mixer
Centrifuge capable of >10,000 x g
Autosampler vials
Procedure:
Pipette 100 µL of sample into a 1.5 mL microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile with 1% formic acid (a 3:1 ratio of solvent to sample). The acid helps to fully denature the proteins.
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
Incubate the sample at 4°C for 10 minutes to allow proteins to fully precipitate.
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean autosampler vial, avoiding disturbing the protein pellet.
The sample is now ready for injection. If the concentration is too high, it can be further diluted with the initial mobile phase.
Caption: Workflow for a "protein crash" sample preparation.
Protocol 2: ESI Source Optimization via Direct Infusion
This protocol allows for the optimization of MS source parameters independent of the LC system.
Objective: To find the optimal ESI source settings for maximizing the signal of 3-Amino-2,2-dimethylpropanamide-d6.
Materials:
A standard solution of 3-Amino-2,2-dimethylpropanamide-d6 (e.g., 100 ng/mL).
Solvent matching the approximate mobile phase composition where the analyte elutes (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).
Syringe pump.
Tee connector.
Procedure:
Setup: Disconnect the LC from the MS. Use a syringe pump to deliver the analyte solution directly to the ESI source at a flow rate typical for your LC method (e.g., 0.4 mL/min).
Initial Settings: Set the mass spectrometer to monitor the protonated molecule ([M+H]+) for 3-Amino-2,2-dimethylpropanamide-d6. Begin with default source parameters.
Parameter Adjustment: While infusing the solution, adjust one parameter at a time and monitor the signal intensity in real-time. Record the setting that provides the highest and most stable signal.
Capillary Voltage: Vary in steps of 0.5 kV (e.g., 3.0, 3.5, 4.0, 4.5 kV).
Drying Gas Temperature: Vary in steps of 25 °C.
Drying Gas Flow: Vary in steps of 1-2 L/min.
Nebulizer Pressure: Vary in steps of 5 psi.
Finalize Settings: Once all parameters have been optimized, save them as a new method file. The optimal settings from this experiment will serve as an excellent starting point for the LC-MS method.
Protocol 3: Assessment of Matrix Effects via Post-Column Infusion
Objective: To visualize and identify regions of ion suppression or enhancement caused by the sample matrix.
Materials:
Syringe pump and tee connector.
Standard solution of 3-Amino-2,2-dimethylpropanamide-d6.
Extracted blank matrix sample (prepared using your standard sample preparation protocol, but with no analyte or internal standard).
Procedure:
Setup: Run your standard LC method. Use a tee to introduce a constant, low flow (e.g., 10 µL/min) of the analyte solution into the mobile phase stream between the column and the MS source.
Equilibration: Allow the system to equilibrate until a stable, flat baseline is observed for the analyte's mass transition. This baseline represents 100% signal (no matrix effect).
Injection: Inject the extracted blank matrix sample onto the LC column.
Data Analysis: Monitor the analyte's signal throughout the run.
A dip in the baseline indicates ion suppression at that retention time.
A rise in the baseline indicates ion enhancement .
stability of 3-Amino-2,2-dimethylpropanamide-d6 in different solvents
This technical support center provides guidance on the stability of 3-Amino-2,2-dimethylpropanamide-d6 in various solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and dr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides guidance on the stability of 3-Amino-2,2-dimethylpropanamide-d6 in various solvents, along with troubleshooting advice and experimental protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Amino-2,2-dimethylpropanamide-d6?
A: For long-term storage, it is recommended to keep 3-Amino-2,2-dimethylpropanamide-d6 in a refrigerator at 2-8°C.[1] The compound is typically supplied as a white solid.[1][2]
Q2: In which solvents is 3-Amino-2,2-dimethylpropanamide-d6 soluble?
A: 3-Amino-2,2-dimethylpropanamide-d6 is soluble in solvents such as DMSO and Methanol.[2] For other solvents, it is advisable to perform small-scale solubility tests before preparing stock solutions.
Q3: What is the general stability of the amide bond in this molecule?
A: The amide bond is generally stable, but it can be susceptible to hydrolysis under strong acidic or basic conditions.[3][4] The rate of hydrolysis is influenced by pH, temperature, and the specific solvent used.
Q4: Can the deuterium labels on 3-Amino-2,2-dimethylpropanamide-d6 exchange with protons from the solvent?
A: While deuterium labeling is generally stable, there is a possibility of deuterium-hydrogen exchange, particularly in acidic or basic solutions.[5] It is recommended to use aprotic solvents or buffered solutions at a neutral pH to minimize this risk. Storing deuterated compounds in acidic or basic solutions should generally be avoided.[5]
Q5: What are the potential degradation products of 3-Amino-2,2-dimethylpropanamide-d6?
A: The primary degradation pathway for amides is hydrolysis, which would yield 3-amino-2,2-dimethylpropanoic acid and ammonia. Under certain conditions, other side reactions might occur, but hydrolysis is the most common degradation route.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Unexpectedly low compound concentration in prepared solutions.
Degradation: The compound may have degraded due to inappropriate solvent conditions (e.g., strong acid or base) or elevated temperatures.
Prepare fresh solutions using neutral, aprotic solvents whenever possible. If aqueous solutions are necessary, use buffers to maintain a neutral pH. Store solutions at low temperatures and protect from light.
Incomplete Dissolution: The compound may not have fully dissolved in the chosen solvent.
Ensure the compound is completely dissolved by gentle warming or sonication, provided this does not induce degradation. Verify the solubility of the compound in the selected solvent at the desired concentration.
Variability in experimental results between sample preparations.
Inconsistent Sample Handling: Differences in the time between sample preparation and analysis can lead to varying levels of degradation.
Standardize the sample preparation workflow. Ensure all samples are handled under the same conditions (temperature, time, light exposure) before analysis.
Solvent Contamination: Impurities in the solvent (e.g., acidic or basic contaminants) could be catalyzing degradation.
Use high-purity, analytical grade solvents. Test the pH of aqueous solvents before use.
Appearance of unknown peaks in analytical chromatograms (e.g., LC-MS).
Formation of Degradation Products: New peaks may correspond to degradation products such as the carboxylic acid formed from amide hydrolysis.
To confirm the identity of degradation products, you can use techniques like liquid chromatography-mass spectrometry (LC-MS) to follow the degradation of the compounds.[6]
Adduct Formation: The analyte may be forming adducts with ions present in the mobile phase or solvent.
Modify the mobile phase composition, for example, by adding or removing salts, to identify and control adduct formation.
Illustrative Stability Data
The following table provides a hypothetical summary of the stability of 3-Amino-2,2-dimethylpropanamide-d6 in different solvents under various conditions. This data is for illustrative purposes only and is not based on experimental results.
Solvent
Condition
Time Point
% Remaining (Hypothetical)
Acetonitrile
Room Temperature
24 hours
>99%
40°C
24 hours
98%
Methanol
Room Temperature
24 hours
>99%
40°C
24 hours
97%
Water (pH 7)
Room Temperature
24 hours
99%
40°C
24 hours
95%
0.1 M HCl
Room Temperature
24 hours
85%
0.1 M NaOH
Room Temperature
24 hours
80%
Experimental Protocols
Protocol for Assessing Amide Stability in Solution
This protocol outlines a general method for evaluating the stability of 3-Amino-2,2-dimethylpropanamide-d6 in a chosen solvent.
Buffers for pH control (if using aqueous solutions)
Analytical instrumentation (e.g., HPLC-UV, LC-MS)
2. Procedure:
Prepare a Stock Solution: Accurately weigh a known amount of 3-Amino-2,2-dimethylpropanamide-d6 and dissolve it in the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL).
Prepare Test Solutions: Aliquot the stock solution into several vials. For each solvent to be tested, prepare samples for different conditions (e.g., room temperature, elevated temperature).
Time Zero (T0) Analysis: Immediately after preparation, analyze one of the aliquots to determine the initial concentration. This will serve as the baseline.
Incubation: Store the remaining vials under the specified conditions (e.g., protected from light at room temperature or in a temperature-controlled chamber).
Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24 hours), remove a vial from each condition and analyze its contents to determine the concentration of the parent compound.
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T0 concentration.
Technical Support Center: Chromatographic Separation of 3-Amino-2,2-dimethylpropanamide-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of 3-Amino-2,2-dimethylpropanamide-d6. Given its polar nature, this guid...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the chromatographic separation of 3-Amino-2,2-dimethylpropanamide-d6. Given its polar nature, this guide focuses on Hydrophilic Interaction Liquid Chromatography (HILIC), a common and effective technique for such analytes.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the chromatographic analysis of 3-Amino-2,2-dimethylpropanamide-d6?
A1: 3-Amino-2,2-dimethylpropanamide-d6 is a small, polar compound. The primary challenges include poor retention on traditional reversed-phase (e.g., C18) columns and poor peak shape due to secondary interactions of the primary amine with the stationary phase.[1][2]
Q2: Which chromatographic mode is recommended for 3-Amino-2,2-dimethylpropanamide-d6?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended mode for retaining and separating polar compounds like 3-Amino-2,2-dimethylpropanamide-d6.[3][4] HILIC stationary phases are polar, and they utilize a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent to facilitate the retention of polar analytes.[5][6]
Q3: Why is my peak shape poor (e.g., tailing) when analyzing this compound?
A3: Poor peak shape for basic compounds like this is often due to interactions between the protonated amine group and residual silanols on silica-based columns.[2][7] Controlling the mobile phase pH and using a well-chosen buffer can mitigate these interactions.[2] Additionally, ensuring the injection solvent is compatible with the mobile phase is critical for good peak shape in HILIC.[3]
Q4: Can I use reversed-phase chromatography for this compound?
A4: While challenging, it is possible. It would likely require the use of an ion-pairing reagent to improve retention or a polar-endcapped reversed-phase column.[1][8] However, HILIC is generally a more direct and robust approach for this type of analyte.[1]
Q5: What are common sample preparation techniques for this analyte from biological matrices?
A5: Common techniques for extracting polar compounds from biological samples like plasma or urine include protein precipitation (PPT), supported liquid extraction (SLE), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[8][9]
Troubleshooting Guides
This section addresses specific issues you may encounter during method development and analysis.
Issue 1: Poor or No Retention
Q: My analyte, 3-Amino-2,2-dimethylpropanamide-d6, is eluting at or near the void volume. How can I increase its retention in HILIC?
A: This indicates the mobile phase is too "strong" (too polar) or the column is not properly equilibrated.
Increase Organic Content: In HILIC, water is the strong, eluting solvent.[4][5] To increase retention, increase the percentage of the organic solvent (typically acetonitrile) in your mobile phase.
Column Equilibration: HILIC requires a stable water layer on the stationary phase for retention. Ensure the column is equilibrated with at least 10-20 column volumes of the initial mobile phase conditions before the first injection and between runs.[3]
Check Injection Solvent: The injection solvent should be as close as possible to the initial mobile phase conditions (i.e., high organic content).[3] Injecting a sample in a highly aqueous solution will cause poor peak shape and low retention.[5]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: I am observing significant peak tailing for my analyte. What are the potential causes and solutions?
A: Peak tailing for a basic compound is often due to secondary ionic interactions.
Mobile Phase pH and Buffer: The primary amine on your analyte can interact with the stationary phase. Using a buffer (e.g., ammonium formate or ammonium acetate) can help maintain a consistent pH and improve peak shape.[3] For a basic analyte, a slightly acidic mobile phase (e.g., pH 3-5) can often improve peak symmetry.
Injection Solvent Mismatch: As mentioned above, a mismatch between the injection solvent and the mobile phase is a common cause of peak distortion in HILIC.[3][10]
Column Overload: Injecting too much sample can lead to broad or tailing peaks. Try reducing the injection volume or sample concentration.[11]
Issue 3: Retention Time Instability
Q: The retention time for 3-Amino-2,2-dimethylpropanamide-d6 is drifting between injections. How can I improve reproducibility?
A: Retention time drift in HILIC is almost always related to the stability of the water layer on the stationary phase.
Thorough Re-equilibration: This is the most critical factor. Ensure your gradient program includes a sufficient re-equilibration time at the initial mobile phase conditions (at least 10 column volumes).[3]
Mobile Phase Composition: HILIC separations can be very sensitive to small changes in mobile phase composition.[5] Prepare mobile phases accurately and consistently.
Temperature Control: Use a column oven to maintain a stable column temperature, as temperature fluctuations can affect retention time.
Data Presentation
The following tables provide example starting conditions for method development.
Table 1: Example HILIC Method Parameters
Parameter
Recommended Condition
Column
HILIC Silica or Amide phase, 2.1 x 100 mm, <3 µm
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B
Acetonitrile
Gradient
95% B to 70% B over 5 minutes
Flow Rate
0.4 mL/min
Column Temp.
40 °C
Injection Vol.
2 µL
Injection Solvent
90:10 Acetonitrile:Water
Table 2: Troubleshooting Summary
Issue
Potential Cause
Recommended Action
No Retention
Mobile phase too strong
Increase initial % Acetonitrile
Insufficient equilibration
Equilibrate with 10-20 column volumes
Peak Tailing
Secondary silanol interactions
Add buffer (e.g., 10mM Ammonium Formate)
Injection solvent mismatch
Match injection solvent to mobile phase
Drifting RT
Inadequate re-equilibration
Increase equilibration time between injections
Temperature fluctuation
Use a column oven
Experimental Protocols
Protocol 1: HILIC Method for Quantification in Plasma
Sample Preparation (Protein Precipitation):
To 50 µL of plasma sample, add 200 µL of Acetonitrile containing the non-deuterated internal standard.
Vortex for 1 minute.
Centrifuge at 10,000 x g for 5 minutes.
Transfer the supernatant to a new plate/vial for LC-MS/MS analysis.
LC Method:
Column: HILIC Amide, 2.1 x 100 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.5 mL/min
Gradient Program:
0.0 min: 95% B
3.0 min: 60% B
3.1 min: 95% B
5.0 min: 95% B (End of Run)
Column Temperature: 45 °C
Injection Volume: 3 µL
MS/MS Detection:
Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.
Monitor the specific parent-to-product ion transitions for 3-Amino-2,2-dimethylpropanamide-d6 and its non-deuterated analogue.
Visualizations
Below are graphical representations of troubleshooting workflows.
preventing isotopic exchange of 3-Amino-2,2-dimethylpropanamide-d6
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange for 3-Amino-2,2-dimethylpropanamide-d6. Maintaining the isoto...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing isotopic exchange for 3-Amino-2,2-dimethylpropanamide-d6. Maintaining the isotopic integrity of this compound is critical for its use in metabolic studies, as an internal standard, and in the development of deuterated drugs.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange, and why is it a concern for 3-Amino-2,2-dimethylpropanamide-d6?
A1: Isotopic exchange is a chemical reaction where a deuterium atom in your labeled compound is replaced by a hydrogen atom from the surrounding environment, or vice-versa[1]. This process, often called D-H or H-D exchange, is a significant concern because it compromises the isotopic purity of the compound. For 3-Amino-2,2-dimethylpropanamide-d6, a loss of deuterium can lead to inaccurate results in quantitative analyses (e.g., LC-MS), altered metabolic profiles, and a diminished kinetic isotope effect if the deuteration was intended to slow metabolism[2][3].
Q2: Which deuterium atoms on 3-Amino-2,2-dimethylpropanamide-d6 are susceptible to exchange?
A2: The susceptibility depends on the location of the deuterium atoms.
Labile Positions: Deuterium atoms on the primary amine (-ND₂) and amide (-C(=O)ND₂) groups are highly labile. These will rapidly exchange with protons from any protic source, such as water or alcohols[2][4]. This exchange is an equilibrium reaction and difficult to prevent in the presence of protic solvents[1].
Non-Labile Positions: Deuterium atoms on the six positions of the two methyl groups (d6) are covalently bonded to carbon and are generally stable. These C-D bonds are much stronger than C-H bonds and do not typically exchange under standard physiological or analytical conditions[][6]. However, exchange from these positions can be catalyzed by strong acids, bases, or high temperatures[1][4].
Q3: My analytical data shows a loss of isotopic purity. What are the common causes?
A3: A decrease in isotopic purity is almost always due to D-H exchange with an external proton source. The most common causes include:
Exposure to Atmospheric Moisture: Improper storage allows the compound to absorb water (H₂O) from the air.
Use of Protic Solvents: Dissolving the compound in solvents like water (H₂O), methanol (CH₃OH), or ethanol (C₂H₅OH) provides a rich source of protons for exchange[1].
Contaminated Reagents: Using non-anhydrous solvents or reagents that contain trace amounts of water.
pH Extremes: Both highly acidic and highly basic conditions can catalyze the exchange of even less labile deuterons[4]. The minimum exchange rate for amide hydrogens, for example, occurs around pH 2.6[1].
Q4: How should I store 3-Amino-2,2-dimethylpropanamide-d6 to ensure its stability?
A4: Proper storage is the first line of defense against isotopic exchange. Deuterated compounds themselves are chemically stable and do not have a shelf life if stored correctly[7].
Container: Store the compound in a tightly sealed vial, preferably with a PTFE-lined cap.
Atmosphere: For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) to displace air and moisture.
Temperature: Store at a low temperature (e.g., 2-8°C or -20°C) to reduce the rate of any potential exchange reactions.
Environment: Keep the compound in a desiccator to protect it from ambient humidity.
Q5: What are the best practices for handling this compound in the lab to avoid back-exchange?
A5: When preparing solutions or conducting experiments, minimizing exposure to protons is key.
Work Environment: Whenever possible, handle the solid compound in a glove box or a controlled low-humidity environment.
Solvents: Use only high-purity, anhydrous aprotic solvents (e.g., acetonitrile, DMSO, THF, dichloromethane). If a deuterated solvent is needed for analysis, ensure it is of high isotopic purity (e.g., DMSO-d6, Chloroform-d).
Glassware: Use oven-dried glassware to eliminate any adsorbed water.
Reaction Quenching: In experiments like HDX-MS, back-exchange is minimized by rapidly quenching the reaction, which involves lowering the temperature and dropping the pH to approximately 2.6, where exchange rates are slowest[1][8].
Q6: How can I detect and quantify isotopic exchange?
A6: Two primary analytical techniques are used to assess isotopic purity:
Mass Spectrometry (MS): MS is highly sensitive and detects the mass difference between hydrogen and deuterium[9]. A loss of deuterium will result in a corresponding decrease in the molecular weight of the compound. Techniques like Isotope Ratio Mass Spectrometry (IRMS) are specifically designed for this purpose[10][11].
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at a deuterated site, while ²H NMR can directly measure the deuterium signal[1][9]. NMR provides site-specific information, allowing you to determine which positions have undergone exchange[12].
Troubleshooting Guide
Problem Observed
Potential Cause(s)
Recommended Solution(s)
Lower than expected mass in MS analysis
D-H back-exchange has occurred.
1. Verify Storage: Check if the container was sealed properly and stored in a desiccator. 2. Review Solvent Choice: Ensure only anhydrous, aprotic solvents were used for sample preparation. 3. Check LC-MS Method: For LC-MS, use rapid gradients at low temperatures and acidic pH to minimize exchange during analysis[8].
Appearance of unexpected signals in ¹H NMR
Isotopic exchange at specific sites.
1. Identify the Signal: Determine the chemical shift of the new proton signal to identify the location of exchange. 2. Source of Contamination: Trace the experimental steps to find the source of protons (e.g., contaminated solvent, atmospheric moisture). 3. Re-prepare Sample: Prepare a new sample using fresh, anhydrous deuterated solvents and oven-dried equipment.
Inconsistent results in biological or kinetic assays
Loss of deuteration at a metabolically important site, leading to a change in the kinetic isotope effect[3].
1. Confirm Isotopic Purity: Re-analyze the purity of the compound batch using MS or NMR before use. 2. Use D₂O-based Buffers: If an aqueous medium is required, prepare all buffers with high-purity deuterium oxide (D₂O) and adjust the pD (the equivalent of pH in D₂O) carefully. 3. Minimize Incubation Time: Reduce the time the compound spends in any protic environment.
Experimental Protocols
Protocol 1: Analysis of Isotopic Purity by LC-MS
Preparation of Stock Solution: In a controlled environment (glove box or low humidity), accurately weigh ~1 mg of 3-Amino-2,2-dimethylpropanamide-d6. Dissolve it in 1 mL of anhydrous acetonitrile to make a 1 mg/mL stock solution.
Sample Dilution: Further dilute the stock solution to a final concentration of ~1 µg/mL using anhydrous acetonitrile.
LC-MS Conditions:
Column: Use a C18 column suitable for small molecule analysis.
Mobile Phase A: 0.1% Formic Acid in H₂O.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A fast gradient to minimize run time and thus potential for on-column exchange.
Column Temperature: Maintain at a low temperature (e.g., 10-20°C).
MS Detection: Use a high-resolution mass spectrometer (e.g., Orbitrap, TOF). Acquire data in full scan mode to observe the isotopic distribution of the parent ion.
Data Analysis: Determine the m/z of the monoisotopic peak and its isotopic envelope. Compare the observed mass to the theoretical mass of the fully deuterated compound. A loss of 6 Da would indicate complete back-exchange at the d6 position.
Protocol 2: Analysis of Isotopic Purity by ¹H NMR
Sample Preparation: In a glove box, dissolve 5-10 mg of the compound in ~0.7 mL of a high-purity, anhydrous deuterated solvent (e.g., DMSO-d6 or CDCl₃).
Internal Standard: Add a suitable internal standard with a known concentration if quantitative analysis is required.
NMR Acquisition:
Acquire a standard ¹H NMR spectrum.
Ensure the spectral width covers all expected proton signals.
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Analysis:
Integrate the area of any residual proton signals corresponding to the deuterated positions (e.g., the methyl groups).
Compare this integration to the integration of a non-exchangeable proton signal on the molecule or the internal standard to calculate the percentage of isotopic purity.
Data and Visualizations
Table 1: Solvent Properties and Impact on Isotopic Exchange
Solvent
Type
Proton Source?
Recommendation for Use
H₂O, D₂O
Protic
Yes (H or D)
Avoid H₂O. Use D₂O only when an aqueous medium is essential; maintains deuteration at labile sites.
Methanol, Ethanol
Protic
Yes
Avoid. Strong potential for D-H exchange.
Acetonitrile
Aprotic
No
Recommended for sample preparation and chromatography. Use anhydrous grade.
DMSO
Aprotic
No
Recommended for preparing stock solutions for storage. Use anhydrous grade.
Chloroform
Aprotic
No
Recommended for NMR analysis and non-aqueous reactions.
THF, Dichloromethane
Aprotic
No
Recommended for non-aqueous reactions. Ensure solvent is purified and dry.
Diagrams
Caption: Troubleshooting workflow for diagnosing the cause of isotopic exchange.
Caption: Decision tree for selecting an appropriate solvent to minimize D-H exchange.
troubleshooting poor recovery of 3-Amino-2,2-dimethylpropanamide-d6
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 3-Amino-2,2-dimethylpropanamide-d6 during...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of 3-Amino-2,2-dimethylpropanamide-d6 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of 3-Amino-2,2-dimethylpropanamide-d6 consistently low?
Low recovery can stem from several factors throughout your workflow. The most common issues include suboptimal extraction procedures, compound instability due to pH, irreversible adsorption to labware, and potential degradation. It is also possible that the physicochemical properties of the deuterated compound differ slightly from its non-deuterated counterpart, affecting its behavior in chromatographic separations.[1][2]
Q2: Could the pH of my solutions be affecting the stability and recovery of the compound?
Yes, pH is a critical factor. 3-Amino-2,2-dimethylpropanamide contains an amide bond, which is susceptible to hydrolysis under strongly acidic or basic conditions.[3][4] Furthermore, the primary amine group is basic and will be protonated (positively charged) at low pH. This change in ionization state will significantly alter the compound's solubility and its interaction with solid-phase extraction (SPE) sorbents and chromatography stationary phases. For instance, a patented synthesis method for the non-deuterated analog specifies adjusting the pH to 8 before extraction with ethyl acetate, suggesting better recovery in a slightly alkaline environment.[5] Storing deuterated compounds in acidic or basic solutions should generally be avoided to prevent potential deuterium exchange.[6]
Q3: I am using Solid Phase Extraction (SPE) for sample cleanup. What are the best practices for this compound?
Solid Phase Extraction (SPE) is an effective technique for purifying and concentrating your analyte, but the choice of sorbent and solvents is crucial.[7][8] Given the compound's polar and basic nature, several SPE modes could be effective:
Reversed-Phase (e.g., C18, C8): Suitable for aqueous samples. The compound will have limited retention, so careful optimization of wash and elution steps is necessary to avoid premature elution.
Normal-Phase (e.g., Silica, Diol): Can be used if the sample is in a non-polar organic solvent.
Ion Exchange (e.g., Cation Exchange): This is often the most effective method for basic compounds. At a pH below the pKa of the amino group (~9-10), the compound will be positively charged and will bind strongly to a cation exchange sorbent. It can then be eluted with a high-salt buffer or a solvent containing a competing base.
Mixed-Mode: These sorbents combine reversed-phase and ion-exchange properties and can provide excellent selectivity for separating basic compounds from complex matrices.[9]
Q4: Is it possible that the deuterium labels (-d6) are being lost during my workflow?
Deuterium-hydrogen (D-H) back-exchange is a known risk, particularly for deuterium atoms attached to heteroatoms (O, N) or carbons adjacent to carbonyl groups. While the deuterium atoms in 3-Amino-2,2-dimethylpropanamide-d6 are on methyl groups, exposure to harsh acidic or basic conditions or high temperatures could potentially facilitate exchange, although this is less common for C-D bonds.[6] To minimize this risk, maintain solutions at a neutral or near-neutral pH whenever possible and avoid unnecessarily high temperatures.
Q5: How can I confirm the identity, purity, and isotopic integrity of my recovered compound?
Accurate analytical characterization is essential for any work involving isotopically labeled compounds.[10]
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for quantifying the compound in complex matrices. It provides high sensitivity and selectivity. By comparing the mass of your analyte to its expected mass (122.19 g/mol for the d6 version vs. 116.16 g/mol for the non-deuterated version), you can confirm its identity.
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is the definitive technique to confirm that the deuterium labels are present at the correct positions and to assess the isotopic purity of your standard or recovered material.[10]
GC-MS (Gas Chromatography-Mass Spectrometry): This can also be used, potentially after derivatization, to assess purity and confirm identity.[10]
Troubleshooting Quick Guide
The table below summarizes common issues and recommended actions to improve recovery.
Symptom
Potential Cause
Recommended Action
Low or No Recovery
Inappropriate SPE Sorbent/Protocol: Analyte is not retained or not eluted.
Re-evaluate SPE strategy. Consider cation exchange or mixed-mode SPE. Optimize wash and elution solvents.
Compound Degradation: pH of the sample or solvents is too high or too low.
Buffer samples to a neutral or slightly alkaline pH (e.g., pH 7-8). Avoid strong acids and bases.[3]
Poor Solubility: The compound is not fully dissolved in the initial sample matrix.
Adjust the pH or solvent composition of the sample to ensure the analyte is fully dissolved before loading.
Inconsistent Recovery
Irreversible Adsorption: Analyte is sticking to glass or plastic surfaces.
Silanize glassware. Add a small percentage of a competitive amine (e.g., triethylamine) to solvents.
Variable pH: Inconsistent pH adjustment between samples.
Use calibrated pH meters and fresh buffers for all pH adjustments.
Loss of Isotopic Label
Deuterium-Hydrogen Exchange: Exposure to harsh chemical conditions.
Avoid storing or processing the compound in strongly acidic or basic solutions.[6] Use deuterated solvents for NMR analysis.
Experimental Protocols
Protocol 1: General Sample Preparation and Handling
This protocol outlines general steps for preparing a biological or aqueous sample prior to extraction.
Thawing and Centrifugation: Thaw samples (e.g., plasma, urine) completely. Centrifuge at >10,000 x g for 10 minutes to pellet particulates.
Aliquoting: Transfer a known volume of the supernatant to a new tube.
pH Adjustment: Gently mix the sample and adjust the pH to between 7.0 and 8.0 using a dilute buffer (e.g., 0.1 M ammonium hydroxide or phosphate buffer). This minimizes amide hydrolysis and ensures the primary amine is mostly in its neutral, free-base form.
Dilution: If the sample matrix is complex or viscous, dilute it with buffered water to improve flow characteristics during SPE.
This method is designed to provide high selectivity and recovery for 3-Amino-2,2-dimethylpropanamide-d6 from a complex aqueous matrix.
Conditioning:
Pass 1 mL of methanol through the SPE cartridge.
Pass 1 mL of water through the cartridge.
Pass 1 mL of a weak buffer (e.g., 25 mM ammonium acetate, pH 7) through the cartridge. Do not let the sorbent bed go dry.
Loading:
Load the pre-treated sample from Protocol 1 onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
Washing:
Wash 1 (Polar/Organic): Pass 1 mL of 5% methanol in water to remove highly polar, non-retained interferences.
Wash 2 (Non-polar): Pass 1 mL of hexane or methyl-tert-butyl ether (MTBE) to remove non-polar interferences.
Elution:
Elute the target analyte using 1 mL of 5% ammonium hydroxide in methanol. The ammonia acts as a strong competing base to displace the protonated amine from the sorbent, while the methanol disrupts reversed-phase interactions.
Post-Elution:
Evaporate the eluate to dryness under a gentle stream of nitrogen.
Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC-MS analysis).
Visual Guides
Below are diagrams illustrating key workflows for troubleshooting and experimentation.
Caption: A logical workflow for troubleshooting poor analyte recovery.
minimizing ion suppression for 3-Amino-2,2-dimethylpropanamide-d6
Technical Support Center: 3-Amino-2,2-dimethylpropanamide-d6 Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression...
Author: BenchChem Technical Support Team. Date: November 2025
Technical Support Center: 3-Amino-2,2-dimethylpropanamide-d6
Welcome to the technical support center. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize ion suppression when using 3-Amino-2,2-dimethylpropanamide-d6 in your LC-MS/MS experiments. As a deuterated stable isotope-labeled internal standard (SIL-IS), its primary role is to compensate for signal variability, including that caused by ion suppression. However, severe suppression can still impact assay sensitivity and accuracy.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for my analysis?
Ion suppression is a type of matrix effect that occurs during LC-MS analysis, particularly with electrospray ionization (ESI).[1][2] It is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[3] This leads to a decreased signal intensity, which can negatively affect the sensitivity, precision, and accuracy of your quantitative results.[2] Even though 3-Amino-2,2-dimethylpropanamide-d6 is an internal standard designed to mimic the analyte, significant ion suppression can still compromise the limit of detection.[1]
Q2: What are the common causes of ion suppression?
Ion suppression originates from various endogenous and exogenous sources that co-elute with the analyte and internal standard.[4]
Endogenous Compounds : Components from the biological matrix itself, such as phospholipids, proteins, peptides, salts, and other metabolites.[3][5]
Exogenous Substances : Contaminants introduced during sample collection or preparation. This can include detergents, polymers from plasticware, and mobile phase additives like trifluoroacetic acid (TFA).[3][4]
High Analyte Concentration : At very high concentrations (>10⁻⁵ M), analytes can compete with themselves for ionization, leading to a non-linear response and signal suppression.[4]
Q3: My signal for 3-Amino-2,2-dimethylpropanamide-d6 is low or highly variable. How do I know if it's ion suppression?
While low or variable signal can have multiple causes (e.g., instrument issues, sample degradation), ion suppression is a primary suspect in complex matrices. The most definitive way to identify ion suppression is through a post-column infusion experiment .[3] This technique involves infusing a constant flow of your internal standard solution directly into the MS source while injecting a blank matrix extract onto the LC column. Any dip in the constant signal baseline corresponds to a region of ion suppression caused by eluting matrix components.[1]
Q4: How does a deuterated internal standard like 3-Amino-2,2-dimethylpropanamide-d6 help mitigate ion suppression?
A stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects. Because 3-Amino-2,2-dimethylpropanamide-d6 is chemically identical to the non-labeled analyte, it co-elutes and experiences the exact same degree of ion suppression. By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by suppression is normalized, leading to more accurate and precise quantification.
Q5: What are the most effective sample preparation techniques to reduce ion suppression for a polar compound like 3-Amino-2,2-dimethylpropanamide?
Proper sample preparation is a critical first step to remove interfering matrix components.[5] For a small, polar compound, consider the following techniques:
Protein Precipitation (PPT) : Simple and fast, but often results in the least clean extracts, leaving phospholipids and other interferences.
Liquid-Liquid Extraction (LLE) : Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, leaving polar interferences (like salts) in the aqueous layer.
Solid-Phase Extraction (SPE) : Generally provides the cleanest extracts.[5] For a polar amine, a mixed-mode or cation-exchange SPE sorbent can effectively bind the analyte while allowing neutral and acidic interferences to be washed away.
Q6: How can I optimize my chromatographic method to avoid suppression?
The goal of chromatographic optimization is to separate your analyte and internal standard from the regions of ion suppression.[6]
Increase Chromatographic Resolution : Using columns with smaller particles (e.g., UPLC/UHPLC) can significantly improve peak separation from matrix interferences.[6]
Adjust the Gradient : Modify the gradient elution to shift the retention time of your analyte away from early-eluting salts and late-eluting phospholipids.[5][6]
Consider HILIC : For very polar compounds that have poor retention in reversed-phase chromatography, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative.[7]
Troubleshooting Guides
This section provides structured approaches to diagnose and resolve issues related to ion suppression.
Guide 1: Diagnosing and Mitigating Ion Suppression
Use the following workflow to systematically address poor signal intensity, accuracy, or precision in your assay.
Caption: A logical workflow for diagnosing and resolving ion suppression issues.
Guide 2: Quantitative Data Summary
The following tables provide a summary of strategies and their expected impact on minimizing ion suppression.
Table 1: Comparison of Sample Preparation Techniques
Technique
Selectivity
Phospholipid Removal
Salt Removal
Throughput
Recommendation for 3-Amino-2,2-dimethylpropanamide
Protein Precipitation (PPT)
Low
Poor
Poor
High
Use only for initial screening; high risk of suppression.
Liquid-Liquid Ext. (LLE)
Moderate
Good
Excellent
Medium
Good option if optimized for polarity.
Solid-Phase Ext. (SPE)
High
Excellent
Excellent
Medium-High
Recommended. Use mixed-mode or cation exchange.
Dilute-and-Shoot
None
None
None
Very High
Not recommended for complex matrices like plasma/urine.
Table 2: LC-MS Parameter Optimization
Parameter
Action
Rationale
Flow Rate
Decrease flow rate
Improves desolvation efficiency in the ESI source, making it more tolerant to non-volatile species.[1]
These additives are known to cause significant ion suppression. Use volatile modifiers like formic acid or ammonium formate.[8]
LC Column
Use smaller particle size (e.g., <2 µm) or HILIC
Increases peak efficiency, resolving the analyte from matrix components.[6] HILIC improves retention for polar analytes.
Injection Volume
Reduce injection volume
Decreases the total amount of matrix components introduced into the MS system.[2]
Ion Source
Switch to APCI (if possible)
Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to matrix effects than ESI.[2]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol identifies the retention times at which co-eluting matrix components cause ion suppression.
System Setup :
Configure the LC-MS/MS system as usual for your analysis.
Prepare a stock solution of 3-Amino-2,2-dimethylpropanamide-d6 (e.g., 100 ng/mL) in your mobile phase.
Using a syringe pump and a T-junction, infuse this solution into the mobile phase flow path between the analytical column and the MS source.
Procedure :
Begin infusing the internal standard solution at a low, constant flow rate (e.g., 5-10 µL/min).
Set the mass spectrometer to monitor the MRM transition for 3-Amino-2,2-dimethylpropanamide-d6. You should observe a stable, elevated baseline signal.
Inject a blank matrix sample that has been processed with your standard sample preparation method.
Acquire data for the entire duration of your chromatographic gradient.
Data Analysis :
Examine the chromatogram of the infused internal standard.
A stable, flat baseline indicates no ion suppression.
A significant drop or "dip" in the baseline signal indicates a region where eluting matrix components are suppressing the ionization of your standard.
Compare the retention time of these suppression zones with the retention time of your analyte in a normal run. If they overlap, your analyte is being suppressed.
Protocol 2: Quantitative Assessment of Matrix Effect
This protocol quantifies the extent of ion suppression or enhancement.
Prepare Three Sets of Samples :
Set A (Neat Solution) : Spike your analyte and 3-Amino-2,2-dimethylpropanamide-d6 into the final mobile phase composition or a pure solvent.
Set B (Post-Extraction Spike) : Extract at least six different lots of blank biological matrix. After the final extraction step, spike the resulting clean extracts with your analyte and internal standard at the same concentration as Set A.
Set C (Pre-Extraction Spike) : Spike the blank matrix with your analyte and internal standard before performing the extraction procedure.
Analysis :
Inject and analyze all samples using your LC-MS/MS method.
Calculate the mean peak area for the analyte and internal standard in each set.
Calculations :
Matrix Factor (MF) = (Mean peak area in Set B) / (Mean peak area in Set A)
Recovery (RE) = (Mean peak area in Set C) / (Mean peak area in Set B)
Interpretation :
An MF of 1 indicates no matrix effect.
An MF < 1 indicates ion suppression.
An MF > 1 indicates ion enhancement.
The Internal Standard-normalized MF should be close to 1 if the SIL-IS is effectively compensating for the matrix effect.
Visualizations
Caption: Competition for charge and surface area in ESI droplets.
Technical Support Center: Synthesis of 3-Amino-2,2-dimethylpropanamide-d6
Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethylpropanamide-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidan...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for the synthesis of 3-Amino-2,2-dimethylpropanamide-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this deuterated compound.
Frequently Asked Questions (FAQs)
Q1: What is the significance of the "-d6" in 3-Amino-2,2-dimethylpropanamide-d6?
The "-d6" designation indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. In the case of 3-Amino-2,2-dimethylpropanamide, the six deuterium atoms are typically located on the two methyl groups attached to the C2 position of the propanamide backbone. This isotopic labeling is crucial for various applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based assays.[1][2]
Q2: What are the common synthetic routes to prepare 3-Amino-2,2-dimethylpropanamide-d6?
Starting Material: Pivalic acid-d9, where the nine hydrogens of the three methyl groups are replaced by deuterium, is a commercially available and suitable starting material.[3][4][5]
Activation: The deuterated pivalic acid is activated, for example, by converting it to an acyl chloride (pivaloyl chloride-d9).
Amidation: The activated deuterated pivalic acid is then reacted with ammonia to form 2,2-dimethylpropanamide-d6 (pivalamide-d6).
Functionalization and Amination: A subsequent functionalization at the C3 position followed by amination would lead to the final product. A scalable synthesis of the non-deuterated analog suggests a route involving methylation, ammonolysis, and hydrogenation which could be adapted.[6]
Q3: What are the main challenges in the synthesis of 3-Amino-2,2-dimethylpropanamide-d6?
The primary challenges in synthesizing this and other deuterated compounds include:
Achieving High Isotopic Purity: Ensuring that all six desired positions are fully deuterated without isotopic scrambling (exchange of deuterium with hydrogen from solvents or reagents) is critical.[1][7]
Cost and Availability of Deuterated Reagents: Deuterated starting materials and reagents can be significantly more expensive than their non-deuterated counterparts.[8]
Multi-step Synthesis Complexity: Each step in a multi-step synthesis can lead to a decrease in overall yield and potentially introduce impurities.[9]
Purification: Separating the desired deuterated product from any remaining starting materials, by-products, and partially deuterated species can be challenging.[10][11]
Analytical Characterization: Confirming the exact location and level of deuteration requires specialized analytical techniques such as high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR).[1][12][13]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 3-Amino-2,2-dimethylpropanamide-d6, based on a proposed synthetic route starting from Pivalic acid-d9.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-Amino-2,2-dimethylpropanamide-d6.
Problem 1: Low Isotopic Purity in the Final Product
Symptom: NMR or Mass Spectrometry analysis shows a lower than expected deuterium incorporation (e.g., presence of d5, d4, or lower isotopologues).
Possible Causes & Solutions:
Cause
Troubleshooting Steps
Isotopic Scrambling during Reaction
- Use aprotic solvents where possible to minimize H/D exchange.- Ensure all reagents are anhydrous.- For reactions involving acidic or basic conditions, consider using deuterated acids or bases to maintain the isotopic integrity.
Incomplete Deuteration of Starting Material
- Verify the isotopic purity of the starting Pivalic acid-d9 using NMR or MS before proceeding.[1]- If synthesizing the deuterated starting material, ensure deuteration conditions (e.g., temperature, reaction time, catalyst) are optimized for maximum deuterium incorporation.
Hydrogen Source in Reagents
- Use deuterated reagents when feasible (e.g., D₂O for quenching instead of H₂O).- Be mindful of reagents that can act as a hydrogen source, such as certain reducing agents.
Problem 2: Low Yield in the Amidation Step (Pivaloyl chloride-d9 to 2,2-dimethylpropanamide-d6)
Symptom: The conversion of the acyl chloride to the primary amide is inefficient, resulting in a low yield of the intermediate.
Possible Causes & Solutions:
Cause
Troubleshooting Steps
Incomplete Reaction with Ammonia
- Ensure an excess of ammonia (gas or solution) is used to drive the reaction to completion.[14]- Monitor the reaction temperature; while often performed at low temperatures, some systems may require warming to proceed.
Side Reaction with Base
- If a base is used to scavenge HCl, ensure it is a non-nucleophilic base (e.g., triethylamine, pyridine) to avoid reaction with the acyl chloride.[14]
Hydrolysis of Acyl Chloride
- The reaction must be carried out under strictly anhydrous conditions to prevent the formation of pivalic acid-d9.
Problem 3: Difficulty in the Halogenation and Amination Steps
Symptom: Low conversion or formation of multiple by-products during the introduction of the amino group at the C3 position.
Possible Causes & Solutions:
Cause
Troubleshooting Steps
Steric Hindrance
- The neopentyl-like structure is sterically hindered, which can slow down substitution reactions. Consider using more reactive reagents or harsher reaction conditions (e.g., higher temperature, longer reaction time).
Elimination Side Reactions
- During amination of the 3-halo intermediate, elimination to form an unsaturated amide can be a competing side reaction. Use a less hindered base or a nucleophile that is less basic. An alternative is a two-step process involving azide displacement followed by reduction.
Over-reaction
- In the case of direct amination with ammonia, there is a risk of forming secondary and tertiary amine by-products. Using a large excess of ammonia can help to minimize this.
Problem 4: Purification Challenges
Symptom: Difficulty in separating the final product from starting materials, by-products, or partially deuterated species.
Possible Causes & Solutions:
Cause
Troubleshooting Steps
Similar Polarity of Product and Impurities
- Optimize chromatographic conditions (e.g., column type, solvent system) for better separation. Consider preparative HPLC for high-purity requirements.[11]- Recrystallization can be an effective method for purifying solid products.
Co-elution of Isotopologues
- Standard chromatography techniques are generally not effective for separating isotopologues. High isotopic purity must be achieved during the synthesis itself.[8]
Product is Water-Soluble
- If the product has high polarity, it may be lost in the aqueous phase during work-up. Perform extractions with a more polar organic solvent or use a continuous extraction method.
Experimental Protocols
While a specific protocol for the d6-compound is not available, the following are generalized methodologies for key transformations that would be involved in its synthesis.
1. General Protocol for Amide Formation from a Carboxylic Acid
Acid Chloride Formation: To a solution of the carboxylic acid (1 equivalent) in an anhydrous solvent (e.g., dichloromethane, toluene) at 0 °C, add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise. A catalytic amount of DMF can be added if using oxalyl chloride.
Stir the reaction at room temperature until the evolution of gas ceases (typically 1-2 hours).
Remove the solvent and excess reagent under reduced pressure.
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., THF, dichloromethane).
Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., 2M NH₃ in methanol) dropwise.
Stir the reaction for 1-2 hours at 0 °C to room temperature.
Quench the reaction with water and extract the product with an appropriate organic solvent.
Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure to obtain the crude amide.[14][15][16]
2. General Protocol for Isotopic Purity Determination by NMR
¹H NMR: Acquire a quantitative ¹H NMR spectrum of the deuterated compound. The reduction in the integral of the signals corresponding to the deuterated positions relative to a non-deuterated internal standard or a non-deuterated position within the molecule can be used to estimate the percentage of deuteration.[12]
²H NMR: Acquire a ²H NMR spectrum. This will show signals for the deuterium atoms, confirming their location in the molecule. Quantitative ²H NMR can also be used to determine isotopic abundance.[12][13]
Technical Support Center: Purification of 3-Amino-2,2-dimethylpropanamide-d6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-2,2-dime...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-Amino-2,2-dimethylpropanamide-d6.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 3-Amino-2,2-dimethylpropanamide-d6.
Issue 1: Low Yield After Column Chromatography
Symptoms:
The desired product, 3-Amino-2,2-dimethylpropanamide-d6, is not eluting from the column.
Significant tailing of the product peak, leading to many mixed fractions.
The total recovered mass of the product is significantly lower than expected.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Compound is too polar and has strong interaction with silica gel.
Use a more polar eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide). A gradient elution, gradually increasing polarity, may be necessary.
Compound decomposition on acidic silica gel.
Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting to see if degradation occurs.[1] If it is unstable, consider deactivating the silica gel with a base like triethylamine or using an alternative stationary phase such as alumina or florisil.[1]
Product loss due to high solubility in the eluent.
Ensure the chosen solvent system provides good separation on TLC before scaling up to a column. If the compound is highly soluble, it may elute very quickly. Check the first few fractions carefully.[1]
Irreversible binding to the column.
For this aminopropanamide, which is basic, consider using a strong cation exchange (SCX) solid-phase extraction (SPE) cartridge. The product will be retained and can be selectively eluted with a basic solution (e.g., 2M ammonia in methanol), leaving neutral impurities behind.[2]
Issue 2: Impurities Co-elute with the Product
Symptoms:
NMR or LC-MS analysis of the "pure" fractions shows the presence of starting materials or by-products.
Multiple spots are observed on TLC for the collected fractions.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Inadequate separation (Rf values are too close).
Optimize the solvent system for TLC to maximize the separation between your product and the impurities. Try different solvent combinations (e.g., ethyl acetate/heptane, dichloromethane/methanol).
Column overloading.
Reduce the amount of crude material loaded onto the column. As a general rule, the amount of material should be 1-5% of the mass of the stationary phase.
Poor column packing.
Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to broad peaks and poor separation.
Presence of mono-methylated or other closely related impurities.
If impurities are structurally very similar, a single chromatographic step may be insufficient.[3] Consider a secondary purification method like recrystallization or preparative HPLC.
Issue 3: Difficulty with Recrystallization
Symptoms:
The compound "oils out" instead of forming crystals.
No crystal formation upon cooling.
Low recovery of the purified product.
Possible Causes and Solutions:
Possible Cause
Recommended Solution
Incorrect solvent or solvent system.
The ideal recrystallization solvent should dissolve the compound when hot but not when cold. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good choices.[4] If a single solvent is not effective, try a binary solvent system (e.g., methanol/diethyl ether).
Solution is supersaturated.
Try scratching the inside of the flask with a glass rod to induce nucleation. Adding a seed crystal of the pure product can also initiate crystallization.
Cooling the solution too quickly.
Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Rapid cooling can lead to the formation of small, impure crystals or oiling out.
Too much solvent used.
If the solution is too dilute, the product will not crystallize. Carefully evaporate some of the solvent and attempt to crystallize again.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for 3-Amino-2,2-dimethylpropanamide-d6?
A1: It is recommended to store 3-Amino-2,2-dimethylpropanamide-d6, which is a white solid, in a refrigerator at 2-8°C.[5]
Q2: Which analytical techniques are best for assessing the purity and isotopic enrichment of the final product?
A2: For purity assessment, LC-MS and 1H NMR are highly effective. To determine the degree of deuteration, 1H NMR can be used to quantify any residual non-deuterated signals.[6] Mass spectrometry will also show a mass shift corresponding to the deuterium labels.
Q3: What are the common impurities I should look for?
A3: Common impurities can arise from the synthetic route. These may include unreacted starting materials or by-products from steps like methylation (e.g., mono-methylated species) and ammonolysis.[3] A patent for the non-deuterated analog describes a synthesis from hydroxymethyl trimethylacetic acid, so intermediates from that process could also be present.[7]
Q4: My compound is very polar and remains at the baseline on a silica TLC plate, even with 100% ethyl acetate. What should I do?
A4: To move highly polar compounds on silica, you need a more aggressive, polar solvent system. Try a mixture of dichloromethane and methanol, or ethyl acetate and methanol. Adding a small amount of a basic modifier like ammonium hydroxide (e.g., 1-2%) can help to reduce tailing for basic compounds like this amine.[1] Alternatively, consider using reverse-phase chromatography.
Q5: Is there an alternative to column chromatography for purifying amides?
A5: Yes, if column chromatography results in significant product loss, recrystallization is a highly effective alternative for crystalline solids.[4] Simple filtration through a plug of silica can also remove baseline impurities without the need for extensive fraction collection.[1] Additionally, for some amide syntheses, a solid-phase workup using specialized resins can be employed to capture either the product or impurities, simplifying the purification process.[8][9]
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This protocol is a general guideline for the purification of 3-Amino-2,2-dimethylpropanamide-d6.
Solvent System Selection:
Develop a solvent system using TLC. A good system will give the product an Rf value of ~0.3.
For this compound, start with a mobile phase of 95:5 Dichloromethane (DCM) / Methanol (MeOH).
To reduce peak tailing, add 0.5-1% ammonium hydroxide or triethylamine to the mobile phase.
Column Packing:
Select an appropriate size column.
Prepare a slurry of silica gel in the initial, least polar mobile phase.
Pour the slurry into the column and allow it to pack under gentle pressure.
Sample Loading:
Dissolve the crude 3-Amino-2,2-dimethylpropanamide-d6 in a minimal amount of the mobile phase or DCM.
Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.
Elution and Fraction Collection:
Begin elution with the selected mobile phase.
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.
Collect fractions and monitor them by TLC to identify those containing the pure product.
Product Recovery:
Combine the pure fractions.
Remove the solvent under reduced pressure (rotary evaporation) to obtain the purified 3-Amino-2,2-dimethylpropanamide-d6.
Protocol 2: Recrystallization
Solvent Selection:
Test the solubility of the compound in various solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate).[4]
The ideal solvent will fully dissolve the compound at boiling temperature but have low solubility at room temperature or 0-4°C. A binary system (e.g., Methanol/Diethyl Ether) can also be effective.
Dissolution:
Place the crude solid in an Erlenmeyer flask.
Add a minimal amount of the chosen hot solvent and swirl to dissolve. Continue adding small portions of hot solvent until the solid is just dissolved.
Crystallization:
Cover the flask and allow it to cool slowly to room temperature.
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
Isolation and Drying:
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
Wash the crystals with a small amount of ice-cold solvent.
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for 3-Amino-2,2-dimethylpropanamide-d6.
Caption: Troubleshooting decision tree for column chromatography issues.
Caption: Principle of purification using Strong Cation Exchange (SCX) media.
storage and handling recommendations for 3-Amino-2,2-dimethylpropanamide-d6
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3-Amino-2,2-dimethylpropanamide-d6 (CAS: 1246820-97-2). Fr...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the safe storage and handling of 3-Amino-2,2-dimethylpropanamide-d6 (CAS: 1246820-97-2).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 3-Amino-2,2-dimethylpropanamide-d6?
A1: 3-Amino-2,2-dimethylpropanamide-d6 should be stored in a refrigerator at 2-8°C.[1][2] It is crucial to keep the container tightly closed and in a dry, well-ventilated place to ensure its stability.[3][4][5]
Q2: What is the physical appearance of 3-Amino-2,2-dimethylpropanamide-d6?
A2: 3-Amino-2,2-dimethylpropanamide-d6 is a white to off-white solid.[1][2]
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling 3-Amino-2,2-dimethylpropanamide-d6, it is essential to wear appropriate personal protective equipment. This includes protective gloves, clothing, and eye/face protection.[3][4][6] In case of inadequate ventilation, a suitable respirator should be used.[7]
Q4: What should I do in case of accidental contact with the compound?
A4: In case of accidental contact, follow these first-aid measures:
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[3][4]
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[3][4]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek medical attention.[4][7]
Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[4]
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility data for the d6-variant is limited, similar amino compounds should be kept away from strong oxidizing agents, strong bases, and acids.[4][5]
Troubleshooting Guide
Issue
Possible Cause
Recommended Action
Compound has changed color or appearance.
Improper storage (e.g., exposure to light, moisture, or elevated temperatures).
Do not use the compound. Dispose of it according to your institution's guidelines and obtain a new batch. Ensure the new batch is stored correctly at 2-8°C in a tightly sealed container.
Inconsistent experimental results.
Potential degradation of the compound.
Verify the storage conditions and age of the compound. If degradation is suspected, it is recommended to use a fresh vial. For critical applications, consider re-qualifying the material.
Difficulty in dissolving the compound.
Use of an inappropriate solvent.
The non-deuterated form is soluble in DMSO and Methanol.[2] Test solubility in these solvents. Gentle warming or sonication may aid dissolution, but be cautious about potential degradation at elevated temperatures.
Validating Analytical Methods for Amine-Containing Compounds: A Comparative Guide Using 3-Amino-2,2-dimethylpropanamide-d6 as an Internal Standard
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. The validation of a...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the accurate quantification of novel chemical entities in biological matrices is a cornerstone of preclinical and clinical research. The validation of analytical methods ensures the reliability and reproducibility of the data generated. This guide provides a comparative overview of key performance characteristics for a validated analytical method, using the quantification of a primary amide, exemplified by 3-Amino-2,2-dimethylpropanamide, with its deuterated analog, 3-Amino-2,2-dimethylpropanamide-d6, as an internal standard. The principles and methodologies described herein are broadly applicable to the bioanalysis of small molecules.
While specific validated method data for 3-Amino-2,2-dimethylpropanamide using its d6 internal standard is not publicly available, this guide draws upon established validation parameters from a closely related application: the determination of primary fatty acid amides in biological fluids by LC-MS/MS using synthetic deuterated standards[1]. This serves as a robust and relevant proxy for demonstrating the expected performance of such an analytical method.
Data Presentation: A Comparative Analysis of Method Performance
A well-validated analytical method will demonstrate high levels of accuracy, precision, and sensitivity. The following table summarizes typical performance data for an LC-MS/MS method for the quantification of primary amides, which would be expected for a method employing 3-Amino-2,2-dimethylpropanamide-d6.
Validation Parameter
Target Acceptance Criteria
Representative Performance Data (for Primary Fatty Acid Amides)[1]
Linearity (r²)
≥ 0.99
> 0.99
Lower Limit of Quantification (LLOQ)
Signal-to-noise ratio ≥ 10
0.3 - 3 ng/mL
Accuracy (% Bias)
Within ±15% of nominal concentration (±20% at LLOQ)
Within ±10%
Precision (% RSD)
≤ 15% (≤ 20% at LLOQ)
< 15%
Recovery
Consistent, precise, and reproducible
85-110%
Matrix Effect
Minimal and compensated by internal standard
Effects minimized by the use of a deuterated internal standard
Experimental Protocols: A Step-by-Step Guide to Method Validation
The following is a detailed protocol for a typical LC-MS/MS method for the quantification of a primary amide in a biological matrix, such as plasma, using a deuterated internal standard.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of small molecules from plasma samples.
Step 1: Aliquot 100 µL of plasma sample into a microcentrifuge tube.
Step 2: Add 10 µL of the internal standard working solution (3-Amino-2,2-dimethylpropanamide-d6 in methanol) to each sample, except for the blank matrix samples.
Step 3: Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
Step 4: Vortex the mixture for 1 minute.
Step 5: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
Step 6: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 7: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Step 8: Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient Elution: A linear gradient starting from 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 5 µL.
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
3-Amino-2,2-dimethylpropanamide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined experimentally).
3-Amino-2,2-dimethylpropanamide-d6: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific values to be determined experimentally, with a +6 Da shift from the non-deuterated analyte).
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for method implementation and troubleshooting.
Caption: A typical bioanalytical workflow for the quantification of a primary amide using a deuterated internal standard.
Alternative Analytical Approaches
While LC-MS/MS with a deuterated internal standard is considered the gold standard for bioanalysis due to its high selectivity and sensitivity, other methods can be employed, particularly during earlier stages of drug discovery or for different applications.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used for volatile and thermally stable compounds. Derivatization is often required to improve the chromatographic properties of polar analytes like primary amides.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): These methods are generally less sensitive and selective than MS detection. They may be suitable for the analysis of bulk drug substances or formulations where concentrations are high and the matrix is less complex. Derivatization may be necessary to introduce a chromophore or fluorophore for detection.
The choice of the analytical method depends on the specific requirements of the study, including the nature of the analyte, the complexity of the matrix, the required sensitivity, and throughput. However, for regulated bioanalysis in drug development, a validated LC-MS/MS method with a stable isotope-labeled internal standard, such as 3-Amino-2,2-dimethylpropanamide-d6, remains the preferred approach for generating reliable pharmacokinetic and toxicokinetic data.
A Comparative Guide to 3-Amino-2,2-dimethylpropanamide-d6 and its Non-Deuterated Analog for Researchers and Drug Development Professionals
Introduction In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One such strategy that h...
Author: BenchChem Technical Support Team. Date: November 2025
Introduction
In the landscape of modern drug discovery and development, the strategic modification of lead compounds is paramount to optimizing their pharmacokinetic and pharmacodynamic profiles. One such strategy that has gained significant traction is isotopic substitution, particularly the replacement of hydrogen with its heavier, stable isotope, deuterium. This guide provides a comprehensive comparison of 3-Amino-2,2-dimethylpropanamide-d6 and its non-deuterated counterpart, 3-Amino-2,2-dimethylpropanamide.
3-Amino-2,2-dimethylpropanamide serves as a crucial building block in the synthesis of Aliskiren, a direct renin inhibitor used in the management of hypertension.[1] The deuterated version, 3-Amino-2,2-dimethylpropanamide-d6, is primarily utilized as a reagent in the preparation of labeled Aliskiren for use in metabolic and pharmacokinetic studies.[2] This comparison aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the physicochemical differences, synthetic considerations, and the anticipated impact of deuteration on the metabolic stability of this key intermediate. While direct comparative experimental data for these two specific analogs is not extensively available in the public domain, this guide leverages established principles of the kinetic isotope effect and provides standardized experimental protocols to facilitate such comparisons.
Physicochemical Properties
The introduction of six deuterium atoms in place of hydrogen atoms on the two methyl groups results in a predictable increase in the molecular weight of 3-Amino-2,2-dimethylpropanamide-d6. Other physicochemical properties such as pKa and LogP are not expected to be significantly altered by this isotopic substitution, as they are primarily influenced by the electronic structure of the molecule, which remains largely unchanged.
Property
3-Amino-2,2-dimethylpropanamide
3-Amino-2,2-dimethylpropanamide-d6
Molecular Formula
C₅H₁₂N₂O
C₅H₆D₆N₂O
Molecular Weight
116.16 g/mol
122.20 g/mol
CAS Number
324763-51-1
1246820-97-2
Appearance
White Solid
White Solid
Solubility
Soluble in DMSO and Methanol
Soluble in Methanol
Synthesis
The synthesis of 3-Amino-2,2-dimethylpropanamide has been approached through various routes. A common method involves the methylation of a cyanoacetic acid derivative, followed by amination and reduction. Another scalable approach utilizes hydroxymethyl trimethylacetic acid as a starting material, which undergoes esterification, protection, and subsequent ammonolysis to yield the final product.
The synthesis of the deuterated analog, 3-Amino-2,2-dimethylpropanamide-d6, is not explicitly detailed in publicly available literature. However, a plausible route would involve the use of deuterated starting materials in a synthetic scheme analogous to that of the non-deuterated compound. For example, starting with a deuterated isobutyraldehyde or a related compound where the methyl hydrogens are replaced with deuterium.
Comparative Synthetic Pathways
Metabolic Stability and Pharmacokinetics: The Deuterium Advantage
The primary motivation for isotopic substitution in drug development is to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a C-D bond is present. This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).
For 3-Amino-2,2-dimethylpropanamide, a potential site of metabolism is the oxidation of the methyl groups by cytochrome P450 (CYP) enzymes in the liver. By replacing the hydrogens on these methyl groups with deuterium, the rate of this metabolic process is expected to be significantly reduced. This would lead to a longer half-life (t₁/₂) and higher systemic exposure (AUC) of the compound.
While direct comparative experimental data is not publicly available, the expected outcomes from a comparative in vitro metabolic stability study are illustrated in the hypothetical data table below.
These expected results suggest that the deuterated analog would be significantly more stable against oxidative metabolism, a desirable characteristic for a drug intermediate that contributes to the overall pharmacokinetic profile of the final active pharmaceutical ingredient.
Biological Activity and Signaling Pathway
As a key intermediate in the synthesis of Aliskiren, the biological relevance of 3-Amino-2,2-dimethylpropanamide is intrinsically linked to the mechanism of action of Aliskiren. Aliskiren is a direct inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[3][4] The RAAS is a critical hormonal cascade that regulates blood pressure and fluid balance.[5][6][7] By inhibiting renin, Aliskiren prevents the conversion of angiotensinogen to angiotensin I, thereby decreasing the production of angiotensin II and aldosterone, which ultimately leads to a reduction in blood pressure.[4][8]
The Renin-Angiotensin-Aldosterone System (RAAS) and the site of Aliskiren action.
Experimental Protocols
To empirically determine and compare the metabolic stability of 3-Amino-2,2-dimethylpropanamide and its deuterated analog, a standardized in vitro liver microsomal stability assay can be performed.
Objective: To determine the in vitro half-life and intrinsic clearance of the test compounds in human liver microsomes.
Materials:
3-Amino-2,2-dimethylpropanamide and 3-Amino-2,2-dimethylpropanamide-d6
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
Phosphate buffer (100 mM, pH 7.4)
Acetonitrile (containing an appropriate internal standard for LC-MS/MS analysis)
96-well plates
Incubator/shaker (37°C)
Centrifuge
LC-MS/MS system
Procedure:
Preparation of Incubation Mixture: Prepare a master mix containing phosphate buffer and HLM (final protein concentration typically 0.5 mg/mL).
Compound Addition: Add the test compounds (from a stock solution in DMSO or methanol) to the incubation mixture to achieve a final concentration of 1 µM.
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.
Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
Time-point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquot a portion of the incubation mixture into a separate 96-well plate containing ice-cold acetonitrile to terminate the reaction.
Protein Precipitation: Centrifuge the termination plate to pellet the precipitated proteins.
Sample Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the rate constant of elimination (k). The half-life is calculated as t₁/₂ = 0.693/k. The intrinsic clearance is calculated as CLᵢₙₜ = (0.693/t₁/₂) / (mg/mL protein in incubation).
Experimental workflow for the liver microsomal stability assay.
The comparison between 3-Amino-2,2-dimethylpropanamide-d6 and its non-deuterated analog highlights a key strategy in modern medicinal chemistry for enhancing drug-like properties. While their chemical reactivity and role as a synthetic intermediate for Aliskiren remain identical, the substitution of hydrogen with deuterium on the metabolically susceptible methyl groups is anticipated to confer a significant advantage in terms of metabolic stability. This increased stability, stemming from the kinetic isotope effect, can translate to an improved pharmacokinetic profile, a critical consideration in the development of new therapeutics. The provided protocols and theoretical framework offer a solid foundation for researchers to experimentally validate these expected benefits and leverage the power of deuteration in their drug discovery programs.
A Guide to the Accuracy and Precision of 3-Amino-2,2-dimethylpropanamide-d6 Quantification in Bioanalysis
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of the expected perf...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of analytes in biological matrices is paramount. This guide provides a comparative overview of the expected performance of methods for the quantification of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated internal standard, in bioanalytical settings. Due to the limited availability of direct validation data for 3-Amino-2,2-dimethylpropanamide-d6, this guide leverages performance data from a validated LC-MS/MS method for the quantification of gabapentin, a structurally and chemically similar small polar molecule. The use of a stable isotope-labeled internal standard, such as 3-Amino-2,2-dimethylpropanamide-d6, is the gold standard in quantitative bioanalysis, offering superior accuracy and precision by compensating for variability in sample preparation and matrix effects.
Comparative Performance Data
The following tables summarize the accuracy and precision data from a validated bioanalytical method for a structural analog of 3-Amino-2,2-dimethylpropanamide. The data is representative of the performance that can be expected from a robust LC-MS/MS method utilizing a deuterated internal standard.
Table 1: Intra-day and Inter-day Precision of Gabapentin Quantification
Concentration (ng/mL)
Intra-day Precision (%CV)
Inter-day Precision (%CV)
50.0 (LLOQ)
6.1
7.9
150.0 (Low QC)
2.7
5.2
2000.0 (Medium QC)
1.6
2.0
4500.0 (High QC)
2.7
2.7
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification; QC: Quality Control. Data is representative of a validated LC-MS/MS method.[1]
Table 2: Intra-day and Inter-day Accuracy of Gabapentin Quantification
Concentration (ng/mL)
Intra-day Accuracy (%RE)
Inter-day Accuracy (%RE)
50.0 (LLOQ)
1.2
-3.4
150.0 (Low QC)
2.6
-0.8
2000.0 (Medium QC)
4.3
4.7
4500.0 (High QC)
0.0
-0.2
%RE: Percent Relative Error. Data is representative of a validated LC-MS/MS method.[1]
Experimental Protocols
The data presented is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. A detailed protocol for a representative bioanalytical workflow is provided below.
Sample Preparation
A simple and rapid protein precipitation method is employed for sample preparation.
To a 200 µL aliquot of human plasma, 50 µL of the internal standard working solution is added.
500 µL of acetonitrile is then added to precipitate the plasma proteins.
The mixture is vortex-mixed for 15 seconds.
The sample is then centrifuged at 13,000 rpm for 5 minutes.
A 5 µL aliquot of the resulting supernatant is injected into the LC-MS/MS system for analysis.[1]
Liquid Chromatography
Chromatographic separation is achieved using a C8 analytical column.
Column: C8 (specific dimensions and particle size may vary)
Mobile Phase A: 10 mM ammonium formate buffer (pH 3.0)
Mobile Phase B: Acetonitrile
Flow Rate: Isocratic or gradient elution is used to achieve separation.
Injection Volume: 5 µL
Mass Spectrometry
Detection is performed using a quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in selected reaction monitoring (SRM) mode.
3-Amino-2,2-dimethylpropanamide (projected): The specific transition would be determined during method development, but would involve the precursor ion of the protonated molecule and a characteristic product ion.
Collision Gas: Argon
Visualized Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of a small molecule analyte using a deuterated internal standard and LC-MS/MS.
A Guide to Inter-Laboratory Comparison of 3-Amino-2,2-dimethylpropanamide-d6 Analysis
For Researchers, Scientists, and Drug Development Professionals This guide provides a framework for conducting an inter-laboratory comparison of the quantitative analysis of 3-Amino-2,2-dimethylpropanamide-d6, a deuterat...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for conducting an inter-laboratory comparison of the quantitative analysis of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated stable isotope-labeled internal standard often used in pharmacokinetic studies of its parent drug. Given its role as a metabolite of Aliskiren, ensuring consistent and accurate quantification across different laboratories is paramount for reliable clinical and preclinical data interpretation.[1] This document outlines key performance parameters, a standardized experimental protocol, and visual workflows to facilitate such a comparison.
The Critical Role of Inter-Laboratory Comparison
In bioanalysis, especially for pivotal studies supporting drug development, it is crucial to establish the ruggedness and reproducibility of an analytical method. An inter-laboratory comparison serves as a comprehensive assessment of a method's performance when implemented by different personnel, using different equipment, and in different environments. For a deuterated internal standard like 3-Amino-2,2-dimethylpropanamide-d6, this process ensures that variability in sample analysis is minimized, leading to high-quality, comparable data across study sites.
Hypothetical Performance Data for Inter-Laboratory Comparison
The following table summarizes hypothetical yet realistic performance data from three different laboratories (Lab A, Lab B, and Lab C) for the analysis of 3-Amino-2,2-dimethylpropanamide-d6 in human plasma. These parameters are based on established bioanalytical method validation guidelines.[2][3][4][5][6]
To ensure comparability of results, all participating laboratories should adhere to a standardized experimental protocol. The following is a representative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-Amino-2,2-dimethylpropanamide-d6 in human plasma.
1. Sample Preparation: Protein Precipitation
To 50 µL of human plasma, add 150 µL of ice-cold acetonitrile containing the non-deuterated 3-Amino-2,2-dimethylpropanamide as a reference standard.
Vortex for 1 minute to precipitate proteins.
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
LC System: Agilent 1290 Infinity II or equivalent
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
3-Amino-2,2-dimethylpropanamide-d6: Precursor Ion > Product Ion (To be determined based on the specific deuteration pattern)
3-Amino-2,2-dimethylpropanamide (Reference): Precursor Ion > Product Ion (e.g., m/z 117.1 > 100.1)
Key MS Parameters:
Curtain Gas: 35 psi
IonSpray Voltage: 5500 V
Temperature: 550°C
Collision Gas: 9 psi
Visualizing the Workflow and Logic
Experimental Workflow for Sample Analysis
The following diagram illustrates the standardized workflow for the analysis of 3-Amino-2,2-dimethylpropanamide-d6 in each laboratory.
Caption: Standardized workflow for the bioanalysis of 3-Amino-2,2-dimethylpropanamide-d6.
Logical Flow for Method Selection and Validation
This diagram outlines the decision-making process for selecting and validating a suitable analytical method for the target analyte.
Caption: Decision-making process for analytical method selection and validation.
Conclusion
A robust and well-documented inter-laboratory comparison is essential for ensuring the reliability of bioanalytical data for 3-Amino-2,2-dimethylpropanamide-d6. By adhering to a standardized protocol and predefined performance criteria, laboratories can confidently generate comparable and high-quality data, which is fundamental for the successful advancement of drug development programs. This guide provides a foundational framework to design and execute such a critical study.
Cross-Validation of Analytical Methods for the Quantification of 3-Amino-2,2-dimethylpropanamide-d6
This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides a comparative overview of two widely used analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantitative analysis of 3-Amino-2,2-dimethylpropanamide-d6. This deuterated compound is a critical internal standard in the bioanalysis of 3-Amino-2,2-dimethylpropanamide, a key intermediate in the synthesis of the renin inhibitor, Aliskiren.[1] The selection of an appropriate analytical method is crucial for obtaining accurate and reliable data in pharmacokinetic, bioequivalence, and metabolism studies.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of method performance, experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.
Comparative Analysis of Analytical Methods
The choice between HPLC-UV and LC-MS/MS is often dictated by the required sensitivity, selectivity, and the complexity of the biological matrix. While HPLC-UV is a robust and cost-effective technique, LC-MS/MS offers superior sensitivity and specificity, making it the gold standard for bioanalytical applications.
Within the realm of LC-MS/MS, sample preparation is a critical step that can significantly impact method performance. Here, we compare two common extraction techniques: Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
Table 1: Performance Characteristics of HPLC-UV and LC-MS/MS Methods
Detailed methodologies for each analytical approach are provided below. These protocols are based on established methods for the analysis of Aliskiren and its intermediates, adapted for 3-Amino-2,2-dimethylpropanamide-d6.
Method 1: HPLC-UV
This method is suitable for the analysis of bulk drug substances and pharmaceutical formulations where the concentration of the analyte is relatively high.
1. Sample Preparation:
Accurately weigh and dissolve the sample containing 3-Amino-2,2-dimethylpropanamide-d6 in the mobile phase to achieve a concentration within the calibration range.
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[3]
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 4) in a ratio of 45:55 (v/v)[5]
MRM Transition for 3-Amino-2,2-dimethylpropanamide-d6: To be determined by direct infusion of the compound.
MRM Transition for Internal Standard: To be determined by direct infusion of the selected standard.
Method 3: LC-MS/MS with Liquid-Liquid Extraction
This method offers cleaner extracts and reduced matrix effects compared to protein precipitation, resulting in improved sensitivity and accuracy.
1. Sample Preparation:
To 100 µL of plasma sample, add the internal standard and 50 µL of 1M sodium hydroxide solution.
Add 600 µL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
Centrifuge at 10,000 rpm for 10 minutes.
Transfer the organic layer to a clean tube and evaporate to dryness.
Reconstitute the residue in 100 µL of the mobile phase for injection.
2. Chromatographic and Mass Spectrometric Conditions:
The chromatographic and mass spectrometric conditions are the same as described for the LC-MS/MS method with protein precipitation.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS with Protein Precipitation.
Caption: Workflow for LC-MS/MS with Liquid-Liquid Extraction.
Conclusion
The choice of an analytical method for the quantification of 3-Amino-2,2-dimethylpropanamide-d6 depends on the specific requirements of the study. For applications requiring high sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the preferred method. Within LC-MS/MS, Liquid-Liquid Extraction generally provides cleaner samples and better performance, though Protein Precipitation offers a faster, higher-throughput alternative. For the analysis of bulk materials or pharmaceutical dosage forms where analyte concentrations are high, HPLC-UV provides a reliable and cost-effective solution. The data and protocols presented in this guide serve as a foundation for method development, validation, and selection in a regulated research environment.
A Researcher's Guide to Assessing the Isotopic Purity of 3-Amino-2,2-dimethylpropanamide-d6
For researchers in drug development and related scientific fields, ensuring the isotopic purity of deuterated compounds is paramount for their application as internal standards in quantitative bioanalysis or as active ph...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers in drug development and related scientific fields, ensuring the isotopic purity of deuterated compounds is paramount for their application as internal standards in quantitative bioanalysis or as active pharmaceutical ingredients. This guide provides a comparative overview of the key analytical techniques for assessing the isotopic purity of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated reagent used in the synthesis of labeled Aliskiren.[1][2] We will delve into the experimental protocols for the most common methods and present illustrative data for comparison.
Comparing Analytical Techniques for Isotopic Purity Determination
The two primary methods for determining the isotopic purity of deuterated compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and provides complementary information.
Parameter
Mass Spectrometry (MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Measurement
Mass-to-charge ratio (m/z) of isotopologues
Nuclear spin transitions in a magnetic field
Information Provided
Isotopic distribution (relative abundance of d0 to d6)
Position of deuterium labels, isotopic enrichment at specific sites
Good, requires careful calibration and correction for natural isotope abundance
Excellent for site-specific enrichment, can be highly accurate with internal standards
Instrumentation
LC-MS, HR-MS (e.g., Orbitrap, TOF)
High-field NMR spectrometer (e.g., 400 MHz or higher)
Key Advantage
Rapid analysis and high sensitivity for determining the overall isotopic distribution.[1]
Provides detailed structural information and the precise location of deuterium incorporation.
Experimental Protocols
Below are detailed methodologies for the key experiments used to assess the isotopic purity of 3-Amino-2,2-dimethylpropanamide-d6.
Mass Spectrometry (MS) Analysis
Objective: To determine the relative abundance of all isotopologues of 3-Amino-2,2-dimethylpropanamide-d6 (d0 to d6).
Instrumentation: High-Resolution Mass Spectrometer (HR-MS) coupled with an electrospray ionization (ESI) source.
Procedure:
Sample Preparation: Dissolve a small amount of 3-Amino-2,2-dimethylpropanamide-d6 in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) to a final concentration of approximately 1 µg/mL.
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
MS Analysis:
Acquire full scan mass spectra in positive ion mode over a relevant m/z range (e.g., m/z 100-150).
The expected monoisotopic mass of the protonated non-deuterated molecule (d0) is C₅H₁₃N₂O⁺, and for the fully deuterated molecule (d6) is C₅H₇D₆N₂O⁺.
Optimize the MS parameters (e.g., capillary voltage, source temperature) to achieve a stable signal and good ionization.
Data Analysis:
Identify the ion signals corresponding to the protonated molecules of each isotopologue (d0, d1, d2, d3, d4, d5, and d6).
Integrate the peak areas for each isotopologue.
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To confirm the positions of deuterium labeling and to quantify the isotopic enrichment at these positions.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of 3-Amino-2,2-dimethylpropanamide-d6 in a deuterated solvent that does not have signals overlapping with the analyte (e.g., DMSO-d6).
¹H NMR Analysis:
Acquire a standard proton NMR spectrum.
The absence or significant reduction of proton signals at the expected positions of deuteration (in this case, the two methyl groups) confirms the incorporation of deuterium.
Residual proton signals can be integrated against a non-deuterated portion of the molecule or an internal standard to calculate the percentage of isotopic enrichment.
²H NMR Analysis:
Acquire a deuterium NMR spectrum.
Deuterium signals will appear at chemical shifts corresponding to the positions of deuteration.
The presence and integration of these signals provide direct evidence and quantification of the deuterium incorporation.
Workflow for Isotopic Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive assessment of the isotopic purity of a deuterated compound like 3-Amino-2,2-dimethylpropanamide-d6.
Caption: Workflow for assessing the isotopic purity of deuterated compounds.
Conclusion
Both Mass Spectrometry and NMR Spectroscopy are indispensable tools for the thorough characterization of deuterated compounds like 3-Amino-2,2-dimethylpropanamide-d6. While MS provides a rapid and sensitive assessment of the overall isotopic distribution, NMR offers invaluable information on the precise location and extent of deuterium incorporation. For a comprehensive and reliable determination of isotopic purity, a combined analytical approach is highly recommended. This ensures that researchers and drug development professionals have a complete understanding of their deuterated materials, leading to more accurate and reproducible scientific outcomes.
Navigating Bioanalytical Assays: A Comparative Guide to Calibration Curves for Aliskiren and its Metabolite
For researchers, scientists, and professionals in drug development, the precision of bioanalytical methods is paramount. This guide provides a comparative analysis of calibration curve linearity and range for the quantif...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the precision of bioanalytical methods is paramount. This guide provides a comparative analysis of calibration curve linearity and range for the quantification of the antihypertensive drug Aliskiren and its metabolite, 3-Amino-2,2-dimethylpropanamide, focusing on the use of different internal standards.
In the realm of pharmacokinetic and pharmacodynamic studies, the accuracy of concentration measurements of drugs and their metabolites is the bedrock of reliable data. The establishment of a robust calibration curve, characterized by its linearity and dynamic range, is a critical step in the validation of any quantitative bioanalytical method. This guide delves into the specifics of calibration curves for Aliskiren and its metabolite, 3-Amino-2,2-dimethylpropanamide, offering a comparison between a validated method using a structural analog as an internal standard and the theoretically ideal approach employing a stable isotope-labeled internal standard.
Linearity and Range: A Tale of Two Internal Standards
The performance of a bioanalytical method is intrinsically linked to the choice of internal standard (IS). An ideal IS mimics the analyte's behavior throughout the analytical process, from extraction to detection, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as 3-Amino-2,2-dimethylpropanamide-d6 for its non-deuterated counterpart, are considered the gold standard due to their near-identical physicochemical properties. However, in the absence of a commercially available and well-documented method using the SIL-IS for the metabolite, a validated method for the parent drug, Aliskiren, using a structural analog, benazepril, provides a valuable point of comparison.
The following table summarizes the calibration curve parameters for the quantification of Aliskiren in human urine using benazepril as an internal standard, as established in a published study. This serves as a benchmark for what can be expected in terms of performance for a well-validated LC-MS/MS method.
Analyte
Internal Standard
Matrix
Linearity Range (ng/mL)
Correlation Coefficient (r²)
Aliskiren
Benazepril
Human Urine
9.4 - 9600
> 0.99
While specific experimental data for a calibration curve of 3-Amino-2,2-dimethylpropanamide with its d6-labeled internal standard is not publicly available, the principles of bioanalytical method validation suggest that a similar or even wider linear range with a high correlation coefficient would be achievable. The use of a SIL-IS is expected to provide superior accuracy and precision by more effectively accounting for matrix effects and ionization suppression in LC-MS/MS analysis.
Experimental Protocols: A Closer Look at the Methodology
A robust and reproducible experimental protocol is the foundation of any reliable quantitative analysis. Below is a detailed methodology for the establishment of a calibration curve for Aliskiren, which can be adapted for its metabolite, 3-Amino-2,2-dimethylpropanamide.
Objective: To establish a calibration curve for the quantification of the target analyte in a biological matrix using a suitable internal standard.
Materials and Reagents:
Target Analyte (e.g., Aliskiren or 3-Amino-2,2-dimethylpropanamide)
Internal Standard (e.g., Benazepril or 3-Amino-2,2-dimethylpropanamide-d6)
Control Biological Matrix (e.g., Human Plasma or Urine)
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
LC-MS/MS system
Procedure:
Preparation of Stock Solutions: Prepare primary stock solutions of the analyte and the internal standard in a suitable organic solvent (e.g., methanol).
Preparation of Calibration Standards: Perform serial dilutions of the analyte stock solution with the control biological matrix to prepare a series of calibration standards at different concentrations spanning the expected in-study range.
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, using a separate stock solution of the analyte.
Sample Extraction:
Add a fixed amount of the internal standard solution to all calibration standards, QC samples, and unknown study samples.
Perform sample clean-up using either SPE or LLE to remove interfering matrix components.
Evaporate the solvent and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis:
Inject the prepared samples into the LC-MS/MS system.
Develop a chromatographic method to achieve adequate separation of the analyte and internal standard from matrix components.
Optimize the mass spectrometer parameters for the detection and quantification of the analyte and internal standard using multiple reaction monitoring (MRM).
Data Analysis:
Integrate the peak areas of the analyte and the internal standard.
Calculate the peak area ratio of the analyte to the internal standard.
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²) of the calibration curve.
Visualizing the Workflow
To better illustrate the logical flow of establishing a calibration curve, the following diagram outlines the key steps involved.
Caption: Experimental workflow for generating a calibration curve.
This comprehensive approach ensures the development of a reliable and robust bioanalytical method, crucial for the accurate quantification of drugs and their metabolites in various biological matrices, thereby supporting critical decisions in the drug development pipeline.
Comparative
Advancing Bioanalytical Sensitivity: A Comparative Guide to the Limit of Detection and Quantification for 3-Amino-2,2-dimethylpropanamide-d6
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites and internal standards is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide provi...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, the precise quantification of metabolites and internal standards is paramount for accurate pharmacokinetic and pharmacodynamic studies. This guide provides a comparative analysis of the achievable limits of detection (LOD) and quantification (LOQ) for 3-Amino-2,2-dimethylpropanamide-d6, a deuterated analogue of a known metabolite of the antihypertensive drug Aliskiren. Due to the absence of publicly available, specific quantitative data for this deuterated standard, this guide establishes a performance benchmark based on validated methods for similar analytes and provides a comprehensive, albeit hypothetical, experimental protocol for its determination.
For the purpose of comparison, this guide presents a table of expected performance for 3-Amino-2,2-dimethylpropanamide-d6 alongside reported LOQ values for other relevant deuterated small molecules used in bioanalysis.
Comparative Analysis of Quantification Limits
Compound
Matrix
Method
Limit of Quantification (LOQ)
Reference
3-Amino-2,2-dimethylpropanamide-d6
Human Plasma
LC-MS/MS
0.5 - 5 ng/mL (Estimated)
Based on methods for Aliskiren and similar small molecules.
A validated LC-MS/MS assay for the quantitative determination of Fimasartan in human plasma demonstrated a lower limit of quantification of 0.5 ng/mL.[5]
Amlodipine
Human Plasma
HPLC-PDA
1.0 ng/mL
A validated HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma showed a limit of quantitation of 1.0 ng/mL for Amlodipine.[6]
Detailed Experimental Protocol for the Determination of LOD and LOQ
The following is a detailed, representative protocol for the quantification of 3-Amino-2,2-dimethylpropanamide-d6 in human plasma by LC-MS/MS, from which the LOD and LOQ would be determined. This protocol is based on established methods for the parent drug, Aliskiren, and general principles of bioanalytical method validation.
Spiking: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of 3-Amino-2,2-dimethylpropanamide-d6 into blank human plasma.
Pre-treatment: To 100 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
Washing: Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol.
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
Liquid Chromatography:
Column: A C18 column (e.g., Waters XSelect CSH C18, 2.1 x 100 mm, 3.5 µm) is suitable for separation.
Mobile Phase A: 0.1% formic acid in water.
Mobile Phase B: 0.1% formic acid in acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
Flow Rate: 0.4 mL/min.
Injection Volume: 10 µL.
Mass Spectrometry:
Ionization: Electrospray Ionization (ESI) in positive mode.
Multiple Reaction Monitoring (MRM): Monitor the transition of the protonated molecular ion [M+H]+ to a specific product ion. The exact m/z values would need to be determined by direct infusion of a standard solution of 3-Amino-2,2-dimethylpropanamide-d6.
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters to maximize the signal intensity for the specific MRM transition.
3. Determination of LOD and LOQ
Limit of Detection (LOD): Determined as the lowest concentration of the analyte that can be reliably distinguished from the background noise, typically with a signal-to-noise ratio of at least 3.
Limit of Quantification (LOQ): The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20% deviation and a precision of ±20%). This is often the lowest standard on the calibration curve.
Workflow for LOD and LOQ Determination
Caption: Experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ).
Conclusion
While specific, published data for the limit of detection and quantification of 3-Amino-2,2-dimethylpropanamide-d6 remains elusive, this guide provides a robust framework for its bioanalytical assessment. By leveraging validated methodologies for its parent compound, Aliskiren, and similar small molecules, researchers can confidently develop and validate a sensitive and reliable LC-MS/MS assay. The provided experimental protocol and comparative data serve as a valuable resource for drug development professionals, enabling the accurate and precise quantification of this important deuterated internal standard in complex biological matrices. The continued development of such sensitive analytical methods is crucial for advancing our understanding of drug metabolism and ensuring the safety and efficacy of new therapeutic agents.
Comparative Stability of Deuterated vs. Non-deuterated 3-Amino-2,2-dimethylpropanamide: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals Introduction to Deuteration and the Kinetic Isotope Effect Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction to Deuteration and the Kinetic Isotope Effect
Deuteration, the selective replacement of hydrogen atoms with their heavier isotope, deuterium, is a strategic tool in drug development to enhance metabolic stability. The underlying principle is the kinetic isotope effect (KIE), which describes the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. Consequently, metabolic processes that involve the cleavage of a C-H bond can be significantly slowed down by deuteration at that position, leading to a more stable molecule with an extended plasma half-life.
Expected Stability Profile: Deuterated vs. Non-deuterated 3-Amino-2,2-dimethylpropanamide
Based on the principles of the KIE, deuterated 3-Amino-2,2-dimethylpropanamide is anticipated to exhibit enhanced stability against metabolic degradation compared to its non-deuterated counterpart. The primary sites of metabolic attack on small-molecule amides often involve enzymatic hydrolysis of the amide bond and oxidative deamination of the primary amine. Deuteration at or near these reactive sites can hinder these metabolic processes.
Hypothetical Metabolic Pathways
The metabolic fate of 3-Amino-2,2-dimethylpropanamide likely involves two primary pathways: enzymatic hydrolysis of the amide group and oxidative deamination of the primary amine.
Caption: Hypothetical metabolic pathways for 3-Amino-2,2-dimethylpropanamide.
Deuteration of the carbon atoms adjacent to the amide and amine functionalities is expected to slow down the rates of these reactions, leading to a more stable parent compound in a biological system.
Comparative Stability Data (Hypothetical)
The following tables present hypothetical, yet plausible, data illustrating the expected outcomes of comparative stability studies. These tables are intended to serve as a template for presenting actual experimental results.
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
Compound
Half-life (t½, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
3-Amino-2,2-dimethylpropanamide
45
15.4
Deuterated 3-Amino-2,2-dimethylpropanamide
120
5.8
Table 2: Chemical Stability under Accelerated Conditions (40°C/75% RH)
Compound
Assay (% initial) at 3 months
Total Degradants (%) at 3 months
3-Amino-2,2-dimethylpropanamide
98.5
1.5
Deuterated 3-Amino-2,2-dimethylpropanamide
99.2
0.8
Table 3: Photostability (ICH Q1B)
Compound
Assay (% initial) after light exposure
Total Photodegradants (%)
3-Amino-2,2-dimethylpropanamide
97.8
2.2
Deuterated 3-Amino-2,2-dimethylpropanamide
98.9
1.1
Experimental Protocols
To empirically determine the comparative stability, the following experimental protocols are recommended.
In Vitro Metabolic Stability Assessment
Objective: To compare the rate of metabolism of deuterated and non-deuterated 3-Amino-2,2-dimethylpropanamide in human liver microsomes.
Methodology:
Incubation: Incubate the test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (1 mM) at 37°C.
Time Points: Aliquots are taken at 0, 5, 15, 30, 60, and 120 minutes.
Reaction Quenching: The reaction is stopped by adding ice-cold acetonitrile.
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Safety & Regulatory Compliance
Safety
Proper Disposal of 3-Amino-2,2-dimethylpropanamide-d6: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step pr...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 3-Amino-2,2-dimethylpropanamide-d6, a deuterated reagent. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.
I. Pre-Disposal and Handling
Personal Protective Equipment (PPE):
Eye Protection: Wear safety glasses with side shields or chemical safety goggles.
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
Skin and Body Protection: Wear a lab coat.
Handling:
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
Wash hands and any exposed skin thoroughly after handling.[1][2]
Use only in a well-ventilated area or outdoors.[1][2]
II. Waste Identification and Segregation
Proper identification and segregation of chemical waste are the foundational steps for safe disposal.
Waste Characterization: Treat 3-Amino-2,2-dimethylpropanamide-d6 as a hazardous chemical waste. Laboratory personnel should consider all waste chemical solids, liquids, or containerized gases as hazardous unless confirmed otherwise by a qualified professional.[3]
Segregation: Do not mix 3-Amino-2,2-dimethylpropanamide-d6 with incompatible materials. While specific incompatibility data for this compound is limited, as a general rule, avoid mixing with strong oxidizing agents, acids, and bases.[4][5] Chemical wastes should be segregated by general waste type (e.g., flammables, poisons, acids, and alkalis).[4]
III. Waste Collection and Storage
All hazardous waste must be collected and stored in a designated and properly managed area.
Container Selection: Use a compatible, leak-proof container for waste collection. Plastic containers are often preferred for storing waste materials.[6] The container must be in good condition and have a secure, tightly fitting lid.
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "3-Amino-2,2-dimethylpropanamide-d6".[7] The label should also include the date when the first waste was added to the container and the associated hazards (e.g., irritant).
Satellite Accumulation Area (SAA): Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[4][6]
Storage Limits: Do not exceed the storage limits for hazardous waste in your SAA. This is typically a maximum of 55 gallons of hazardous waste or one quart of acutely toxic chemical waste.[3][6]
IV. Disposal Procedure
The final disposal of 3-Amino-2,2-dimethylpropanamide-d6 must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Contact EHS: When the waste container is full or ready for disposal, contact your institution's EHS office to arrange for a waste pickup.[6]
Do Not Dispose Down the Drain: Hazardous chemicals must never be poured down the drain.[6]
Transportation: Do not transport the hazardous waste yourself. Only trained and authorized personnel should handle the transportation of hazardous waste.[3]
Up to 12 months (or as per institutional policy)[6]
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 3-Amino-2,2-dimethylpropanamide-d6.
Disposal Workflow for 3-Amino-2,2-dimethylpropanamide-d6
Disclaimer: This document provides general guidance. Always consult your institution's specific chemical hygiene plan and your Environmental Health and Safety (EHS) office for detailed procedures and regulatory requirements in your location. The user is responsible for compliance with all applicable federal, state, and local regulations.[7][8]
Essential Safety and Operational Guidance for 3-Amino-2,2-dimethylpropanamide-d6
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-Amino-2,2-dimethylpropanamide-d6. This document provides crucial safety and logistical i...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of 3-Amino-2,2-dimethylpropanamide-d6.
This document provides crucial safety and logistical information for the proper management of 3-Amino-2,2-dimethylpropanamide-d6 in a laboratory setting. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Personal Protective Equipment (PPE)
When handling 3-Amino-2,2-dimethylpropanamide-d6, appropriate personal protective equipment is mandatory to prevent exposure. While specific data for the deuterated compound is not available, the following recommendations are based on safety data for similar amide compounds and general laboratory safety standards.
Recommended Personal Protective Equipment:
PPE Category
Item
Specification
Eye and Face Protection
Safety Glasses with Side Shields or Goggles
Must meet ANSI Z87.1 standards. A face shield should be worn over safety glasses if there is a splash hazard.[1][2]
Hand Protection
Chemical-Resistant Gloves
Disposable nitrile gloves are suitable for incidental contact. For prolonged handling, consult the glove manufacturer's resistance guide.[1]
Body Protection
Laboratory Coat
A standard lab coat should be worn to protect street clothing. For larger quantities, a chemical-resistant apron may be necessary.
Respiratory Protection
Fume Hood or Ventilated Enclosure
Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of any potential vapors or dust.[3][4]
Operational Plan: From Receipt to Disposal
A systematic approach to handling 3-Amino-2,2-dimethylpropanamide-d6 is critical for safety and experimental integrity.
Experimental Workflow:
Caption: Workflow for the safe handling of 3-Amino-2,2-dimethylpropanamide-d6.
Step-by-Step Handling Procedures:
Receiving and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
Handling: All work with 3-Amino-2,2-dimethylpropanamide-d6, including weighing and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] Avoid direct contact with skin and eyes.
Spill Management: In case of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety (EHS) department.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Management Protocol:
Waste Type
Disposal Container
Disposal Procedure
Solid Waste
Labeled, sealed, and compatible waste container.
Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips), in a designated and clearly labeled waste container.
Liquid Waste
Labeled, sealed, and compatible waste container.
Collect all liquid waste containing 3-Amino-2,2-dimethylpropanamide-d6 in a separate, compatible waste container. Do not mix with other waste streams unless compatibility is confirmed.[5]
Empty Containers
Original container or appropriate waste bin.
"Empty" containers that held the hazardous waste should have all waste removed by standard practice. The container should then be triple rinsed with a suitable solvent, and the rinsate collected as hazardous waste. After rinsing, the defaced container can be disposed of as regular trash, depending on institutional policies.[5]
General Disposal Guidelines:
Labeling: All waste containers must be clearly labeled with the full chemical name ("3-Amino-2,2-dimethylpropanamide-d6") and the words "Hazardous Waste."
Segregation: Do not mix waste containing this compound with incompatible materials.[5]
Collection: Follow your institution's procedures for chemical waste collection. Typically, this involves contacting the EHS department for pickup.[6]
Sewer Disposal: Do not dispose of 3-Amino-2,2-dimethylpropanamide-d6 down the drain.[6]
Deuterated compounds are generally not radioactive and can be handled similarly to their non-deuterated counterparts.[7] The primary hazards are associated with the chemical properties of the amide functional group. Always consult your institution's specific safety and waste disposal protocols.